molecular formula C10H10N2O B11913899 1-Methyl-1H-indole-7-carboxamide

1-Methyl-1H-indole-7-carboxamide

Cat. No.: B11913899
M. Wt: 174.20 g/mol
InChI Key: MBIWMNVHULWRMU-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-7-carboxamide (CAS 1519477-17-8) is a high-purity chemical reagent with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . This compound belongs to the indole-7-carboxamide class of molecules, which have been identified in pharmacological research as a promising scaffold for the development of selective alpha 1-adrenoceptor agonists . Structure-activity relationship (SAR) studies highlight that the presence of the carboxamide group at the 7-position of the indole ring is a critical structural feature for optimal biological activity and receptor selectivity . The indole core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, making it a valuable building block for drug discovery and the synthesis of more complex heterocyclic systems . This product is offered with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . Safety and Handling: This compound is intended for research and further manufacturing applications only. It is not intended for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Specifications: • CAS Number: 1519477-17-8 • Molecular Formula: C₁₀H₁₀N₂O • Molecular Weight: 174.20 g/mol • Purity: ≥95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-methylindole-7-carboxamide

InChI

InChI=1S/C10H10N2O/c1-12-6-5-7-3-2-4-8(9(7)12)10(11)13/h2-6H,1H3,(H2,11,13)

InChI Key

MBIWMNVHULWRMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-7-carboxamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] Among the vast family of indole derivatives, 1-Methyl-1H-indole-7-carboxamide has emerged as a molecule of significant interest, particularly in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Methyl-1H-indole-7-carboxamide, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Structure and Properties

1-Methyl-1H-indole-7-carboxamide is a derivative of indole, characterized by a methyl group substitution at the 1-position (the indole nitrogen) and a carboxamide group at the 7-position of the bicyclic aromatic system. This specific substitution pattern differentiates it from other isomers and significantly influences its physicochemical and biological properties.

Molecular Structure:

Caption: Chemical structure of 1-Methyl-1H-indole-7-carboxamide.

Physicochemical Properties:

While specific experimental data for 1-Methyl-1H-indole-7-carboxamide is not extensively reported in publicly available literature, properties can be predicted based on its structure and data from closely related analogs like N-methyl-1H-indole-7-carboxamide.[6]

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol [6]
Appearance Likely a solid at room temperature[7]
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMF, and DMSO.-
XLogP3 1.3[6]

Synthesis of 1-Methyl-1H-indole-7-carboxamide

The synthesis of 1-Methyl-1H-indole-7-carboxamide can be logically approached through a multi-step process starting from a suitable indole precursor. A common and effective strategy involves the N-methylation of an indole-7-carboxylic acid derivative followed by amidation.

Synthetic Workflow Overview

G start Indole-7-carboxylic acid step1 N-Methylation start->step1 intermediate 1-Methyl-1H-indole-7-carboxylic acid step1->intermediate step2 Amidation intermediate->step2 product 1-Methyl-1H-indole-7-carboxamide step2->product

Caption: General synthetic workflow for 1-Methyl-1H-indole-7-carboxamide.

Step 1: N-Methylation of Indole-7-carboxylic acid

The first key step is the selective methylation of the indole nitrogen. Direct methylation of indole-7-carboxylic acid can be challenging due to the acidic proton of the carboxylic acid. Therefore, protection of the carboxylic acid group as an ester, such as a methyl ester, is a common and effective strategy.[3][5] The N-methylation can then be achieved using a suitable methylating agent.

Protocol: N-Methylation of Methyl 1H-indole-7-carboxylate

  • Dissolution: Dissolve methyl 1H-indole-7-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the indole nitrogen.

  • Methylating Agent: Add a methylating agent, such as dimethyl carbonate (DMC) or methyl iodide (CH₃I), to the reaction mixture.[8]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 130-150 °C when using DMC) and monitor the reaction progress by thin-layer chromatography (TLC).[8][9]

  • Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 1-methyl-1H-indole-7-carboxylate.

Step 2: Amidation of 1-Methyl-1H-indole-7-carboxylic acid

The final step is the conversion of the carboxylic acid (or its ester) to the primary amide. If starting from the methyl ester, it first needs to be hydrolyzed to the carboxylic acid. The resulting 1-methyl-1H-indole-7-carboxylic acid can then be converted to the carboxamide using standard amide coupling protocols.[10][11][12][13]

Protocol: Amidation of 1-Methyl-1H-indole-7-carboxylic acid

  • Acid Activation: Dissolve 1-methyl-1H-indole-7-carboxylic acid in a suitable aprotic solvent like DMF. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature for a short period to activate the carboxylic acid.[11]

  • Ammonia Source: Add a source of ammonia, such as ammonium chloride (NH₄Cl), to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 1-Methyl-1H-indole-7-carboxamide.

Potential Biological Activity and Applications

Indole-7-carboxamide derivatives have garnered significant attention for their potent biological activities, most notably as inhibitors of HIV-1 attachment.[1][10] Research has shown that modifications at the 7-position of the indole ring can lead to highly potent antiviral agents.

A study on a series of substituted carboxamides at the indole C7 position identified potent HIV-1 attachment inhibitors.[10] While this study focused on various amide analogs, it highlights the importance of the indole-7-carboxamide scaffold for antiviral activity. Molecular modeling studies have further explored the structure-activity relationships of indole-7-carboxamides as anti-HIV agents, suggesting that smaller substituents at the 7-position may be desirable to avoid steric clashes in the binding pocket of the HIV-1 envelope glycoprotein gp120.[14]

The N-methylation of the indole core, as in 1-Methyl-1H-indole-7-carboxamide, can have a profound impact on the molecule's pharmacological properties. N-methylation can alter the compound's solubility, lipophilicity, metabolic stability, and binding affinity to its biological target.[14][15] Therefore, 1-Methyl-1H-indole-7-carboxamide represents a key molecule for further investigation within this promising class of compounds.

Conclusion

1-Methyl-1H-indole-7-carboxamide is a molecule with significant potential in the field of medicinal chemistry, stemming from the established biological importance of the indole-7-carboxamide scaffold. While specific experimental data for this compound remains somewhat limited in the public domain, its synthesis is achievable through well-established synthetic methodologies. Further investigation into the biological properties of 1-Methyl-1H-indole-7-carboxamide is warranted to fully elucidate its therapeutic potential, particularly in the context of developing novel antiviral agents. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the biological landscape of this intriguing indole derivative.

References

Sources

The Medicinal Chemistry Significance of 1-Methyl-1H-indole-7-carboxamide Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. The 1-methyl-1H-indole-7-carboxamide core has emerged as a highly versatile and structurally significant pharmacophore. Unlike simple indoles that primarily rely on the N-H group for kinase hinge binding, the 1-methyl-7-carboxamide derivative shifts the pharmacological focus to the C-7 position. This structural modification introduces unique steric constraints, alters the hydrogen-bonding network, and modulates lipophilicity.

This whitepaper elucidates the structural, electronic, and synthetic paradigms governing this scaffold, detailing its application across diverse therapeutic targets including IKK


 kinases, NAD+-dependent enzymes (CD38/PARP), and viral attachment proteins.

Structural & Electronic Rationale: The "Why" Behind the Scaffold

The transition from a standard 1H-indole to a 1-methyl-1H-indole-7-carboxamide is not merely a lipophilic tweak; it is a profound structural reprogramming of the molecule.

Conformational Locking via Steric Hindrance

The installation of a methyl group at the N1 position creates a severe steric clash with the adjacent C-7 carboxamide group. This steric strain forces the carboxamide out of the plane of the indole ring, locking the dihedral angle. In targets where a specific non-planar conformation is required to fit into a rigid receptor pocket, this conformational restriction drastically reduces the entropic penalty of binding, thereby increasing target affinity.

Hydrogen Bonding & Target Selectivity

The unmethylated indole N-H is a classic hydrogen bond donor, notorious for promiscuous binding to the ATP-binding hinge region of various kinases. By methylating the N1 position:

  • Promiscuity is reduced: The molecule can no longer act as a universal hinge binder.

  • Pharmacophore redirection: The bidentate hydrogen bond donor/acceptor capability is entirely localized to the 7-carboxamide. This motif acts as a potent nicotinamide mimetic , making it exceptionally effective for targeting NAD+-dependent enzymes like PARP and CD38 .

Physicochemical Optimization

N-methylation lowers the Topological Polar Surface Area (TPSA) and increases the partition coefficient (LogP). This directly correlates with improved passive membrane permeability (e.g., PAMPA assays) and enhanced oral bioavailability, aligning the scaffold with Lipinski's Rule of 5 .

Conformational_Locking Scaffold 1-Methyl-1H-indole- 7-carboxamide Steric Steric Clash (N-Me vs 7-CONH2) Scaffold->Steric Hbond Elimination of Indole N-H Donor Scaffold->Hbond Lipid Increased Lipophilicity (Lower TPSA) Scaffold->Lipid Conf Conformational Restriction Steric->Conf Locks Dihedral Angle Select Enhanced Target Selectivity Hbond->Select Prevents Promiscuous Hinge Binding Perm Improved Membrane Permeability Lipid->Perm Enhances Oral Bioavailability

Fig 1. Physicochemical and structural consequences of the 1-methyl-1H-indole-7-carboxamide scaffold.

Key Therapeutic Targets & Mechanisms of Action

IKK Inhibition (Inflammation & Oncology)

I


B kinase 

(IKK

) is a master regulator of the NF-

B signaling pathway. 3,5-disubstituted-indole-7-carboxamides have been identified as potent, ATP-competitive inhibitors of IKK

. The 7-carboxamide is critical for anchoring the molecule within the ATP pocket, while substitutions at C3 (e.g., sulfonamides) and C5 (aromatics) drive potency. Optimization of this scaffold has yielded compounds with robust in vivo oral activity for inflammatory diseases .
HIV-1 Attachment Inhibitors (Virology)

In the development of HIV-1 attachment inhibitors (AIs), the indole-7-carboxamide scaffold plays a pivotal role. Interestingly, SAR studies reveal a delicate balance: while N-methylation of the amide nitrogen (C-7) enhances antiviral potency 4-fold by optimizing coplanarity and lipophilicity, alkylation of the indole N-H in this specific viral target erodes potency, as the indole N-H is required for a critical hydrogen bond with the viral glycoprotein . This highlights the necessity of target-specific tuning of the N1 position.

CD38 and NAD+-Dependent Enzymes

CD38 is an ecto-enzyme that consumes NAD+. Inhibiting CD38 increases intracellular NAD+ levels, offering therapeutic benefits for muscular and metabolic disorders. Indole-7-carboxamide derivatives (e.g., N-cyclohexyl-5-(thiazol-5-yl)-1H-indole-7-carboxamide) act as potent CD38 inhibitors by mimicking the nicotinamide moiety of NAD+, utilizing the 7-carboxamide to form critical bidentate hydrogen bonds deep within the catalytic pocket .

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table synthesizes the pharmacological impact of structural modifications on the indole-7-carboxamide core across different therapeutic targets.

Scaffold ModificationTarget SystemPrimary Mechanistic EffectIC

/ EC

Pharmacological Outcome
3-Sulfonamide, 5-Aryl, 7-Carboxamide IKK

Kinase
ATP-competitive binding; restricted hinge interaction< 0.5

M
Potent inhibition of NF-

B pathway; high oral bioavailability
C-7 N-Methyl Amide (Unmethylated Indole) HIV-1 AttachmentMaintains critical N-H donor; enhances C-7 coplanarity0.52 nM4-fold increase in antiviral potency vs primary amide
C-5 Thiazole, N-Cyclohexyl Amide CD38 EnzymeNicotinamide mimicry; deep pocket bindingLow nMSignificant elevation of intracellular NAD+ levels

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high-fidelity generation of the 1-methyl-1H-indole-7-carboxamide scaffold, the following self-validating synthetic workflow is employed. Every step is designed with built-in analytical checkpoints to guarantee structural integrity.

Step 1: N-Methylation (Conformational Locking)
  • Procedure: Dissolve methyl 1H-indole-7-carboxylate (1.0 eq) in anhydrous DMF at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add iodomethane (MeI, 1.5 eq). Warm to room temperature for 2 hours.

  • Causality: The indole N-H has a pKa of ~16.2. A strong base (NaH) is required for quantitative deprotonation, while DMF stabilizes the resulting indolide anion. N-methylation is critical to eliminate the hydrogen bond donor and induce the necessary steric clash with the C-7 position.

  • Self-Validation (QC): Monitor by TLC (Hexanes/EtOAc 3:1). The product will exhibit a higher R

    
     due to the loss of the polar N-H donor. LC-MS must confirm an 
    
    
    
    mass shift of +14 Da.
    
    
    H NMR must show the complete disappearance of the broad N-H singlet (~11.0 ppm) and the appearance of a sharp N-CH
    
    
    singlet at ~3.8 ppm.
Step 2: Saponification (Preparation for Coupling)
  • Procedure: Dissolve the N-methyl ester in a 3:1:1 mixture of THF/MeOH/H

    
    O. Add lithium hydroxide monohydrate (LiOH·H
    
    
    
    O, 3.0 eq). Heat to 60 °C for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product.
  • Causality: LiOH is selected over NaOH/KOH because the lithium carboxylate intermediate remains highly soluble in the aqueous-organic mixture, driving the saponification to completion without premature precipitation.

  • Self-Validation (QC): LC-MS must show the

    
     peak corresponding to the free carboxylic acid.
    
Step 3: Amidation (Pharmacophore Installation)
  • Procedure: Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active HOAt ester, then add the desired amine or ammonia solution (2.0 eq).

  • Causality: The 7-position of a 1-methylindole is highly sterically hindered by the adjacent N-methyl group. Standard coupling reagents (e.g., EDC/HOBt) frequently fail or yield poorly. HATU generates a highly reactive ester that effectively overcomes this steric barrier, ensuring rapid amidation.

  • Self-Validation (QC):

    
    H NMR must confirm the installation of the amide protons. For a primary carboxamide, two distinct broad singlets will appear between 7.0-8.0 ppm. This splitting is a direct consequence of the restricted rotation of the C-N amide bond caused by the steric bulk of the N1-methyl group.
    

Synthetic_Workflow SM Methyl 1H-indole- 7-carboxylate Step1 N-Methylation NaH, MeI, DMF SM->Step1 Int1 Methyl 1-methyl-1H- indole-7-carboxylate Step1->Int1 Step2 Saponification LiOH, THF/H2O Int1->Step2 Int2 1-Methyl-1H-indole- 7-carboxylic acid Step2->Int2 Step3 Amidation HATU, DIPEA, NH3 Int2->Step3 Product 1-Methyl-1H-indole- 7-carboxamide Step3->Product

Fig 2. Self-validating synthetic workflow for 1-methyl-1H-indole-7-carboxamides.

References

  • Title: 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

  • Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: Medicinal Chemistry Research (2021) URL: [Link]

  • Title: N-CYCLOHEXYL-5-(THIAZOL-5-YL)-1H-INDOLE-7-CARBOXAMIDE DERIVATIVES AND RELATED COMPOUNDS AS CD38 INHIBITORS FOR INCREASING NAD+ AND FOR THE TREATMENT OF E.G. MUSCULAR DISORDERS Source: WIPO Patent WO2021087087A1 (2021) URL: [Link]

An In-depth Technical Guide to the Therapeutic Potential of 1-Methyl-1H-indole-7-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast landscape of indole derivatives, 1-Methyl-1H-indole-7-carboxamide has emerged as a compound of significant interest for drug discovery. While direct studies on this specific molecule are nascent, its structural features, shared with a well-established class of pharmacologically active indole-7-carboxamides, suggest a promising therapeutic potential. This technical guide provides a comprehensive overview of 1-Methyl-1H-indole-7-carboxamide, including its synthesis, predicted physicochemical properties, and, by inference from closely related analogues, its potential biological targets and therapeutic applications. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further research and development in this area.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a bicyclic aromatic heterocycle that is a ubiquitous motif in a vast number of biologically active compounds.[1] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor contribute to its versatility in interacting with various biological targets. This has led to the development of a multitude of indole-containing drugs with applications in oncology, infectious diseases, and neurology.

The strategic placement of a carboxamide group on the indole ring, particularly at the 7-position, has been shown to be a key determinant of pharmacological activity. This guide focuses on the N-methylated derivative, 1-Methyl-1H-indole-7-carboxamide, and explores its potential as a lead compound in drug discovery programs.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis for 1-Methyl-1H-indole-7-carboxamide is not extensively documented in the public domain, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis involves a two-step process starting from the commercially available 1-methyl-1H-indole.

Proposed Synthetic Pathway

The synthesis of 1-Methyl-1H-indole-7-carboxamide can be logically approached through the formation of the corresponding carboxylic acid, followed by an amide coupling reaction.

Synthesis_Pathway Start 1-Methyl-1H-indole Intermediate 1-Methyl-1H-indole-7-carboxylic acid Start->Intermediate Directed Ortho-metalation & Carboxylation Product 1-Methyl-1H-indole-7-carboxamide Intermediate->Product Amide Coupling (e.g., HATU, DIPEA, Methylamine)

Caption: Proposed two-step synthesis of 1-Methyl-1H-indole-7-carboxamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methyl-1H-indole-7-carboxylic acid

This procedure is adapted from methodologies for directed ortho-metalation of N-substituted indoles.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-methyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at this temperature for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours, ensuring the temperature remains below -70 °C.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature and then quench with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-7-carboxylic acid.[2]

Step 2: Synthesis of 1-Methyl-1H-indole-7-carboxamide

This procedure utilizes a standard amide coupling reaction.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir at room temperature for 10 minutes to activate the carboxylic acid.

  • Amination: Add a solution of methylamine (1.2 eq, as a solution in THF or as a hydrochloride salt with an additional equivalent of base) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-Methyl-1H-indole-7-carboxamide.

Physicochemical Properties and In Silico ADMET Prediction

To provide insights into the drug-like properties of 1-Methyl-1H-indole-7-carboxamide, in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. These predictions can guide further experimental design and optimization.[4][5][6]

PropertyPredicted ValueImplication for Drug Discovery
Molecular Weight 174.21 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (o/w) ~1.5 - 2.5Optimal lipophilicity for cell membrane permeability and solubility.
Hydrogen Bond Donors 1Favorable for target binding and solubility.
Hydrogen Bond Acceptors 2Favorable for target binding and solubility.
Aqueous Solubility ModerateLikely to have sufficient solubility for formulation and absorption.
Human Intestinal Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Permeation PossibleMay have the potential to target central nervous system disorders.
CYP450 Inhibition Low to ModeratePotential for drug-drug interactions should be experimentally evaluated.
Hepatotoxicity Low ProbabilityIn silico models suggest a favorable safety profile regarding liver toxicity.
Mutagenicity (Ames test) NegativePredicted to be non-mutagenic.

Note: These values are estimations from various in silico prediction tools and require experimental validation.

Potential Therapeutic Targets and Applications

The therapeutic potential of 1-Methyl-1H-indole-7-carboxamide can be inferred from the well-documented activities of structurally related indole-7-carboxamides. These analogues have shown promise in several therapeutic areas, primarily in the treatment of viral infections and inflammatory diseases.

Anti-HIV Activity: Inhibition of Viral Entry

A significant body of research has focused on indole-7-carboxamides as potent inhibitors of HIV-1 attachment. These compounds target the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor, a critical first step in the viral entry process. The simple methyl amide analogue of a related indole-7-carboxamide displayed a promising in vitro profile with favorable metabolic stability and membrane permeability.[7]

HIV_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Fusion Viral Fusion & Entry Molecule 1-Methyl-1H-indole-7-carboxamide Molecule->gp120 Blocks Binding

Caption: Proposed mechanism of HIV-1 entry inhibition by 1-Methyl-1H-indole-7-carboxamide.

Anti-inflammatory Activity: IKKβ Inhibition

Indole-7-carboxamides have also been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. The NF-κB pathway plays a central role in regulating the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. By inhibiting IKKβ, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

IKK_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IKKbeta IKKβ IkB IκB IKKbeta->IkB Phosphorylation Molecule 1-Methyl-1H-indole-7-carboxamide Molecule->IKKbeta Inhibition NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression

Caption: Proposed mechanism of IKKβ inhibition and downstream anti-inflammatory effects.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of 1-Methyl-1H-indole-7-carboxamide, a series of in vitro assays are essential. These assays will determine the compound's cytotoxicity and its specific activity against the predicted biological targets.

General Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11][12]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293T) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Methyl-1H-indole-7-carboxamide (e.g., from 0.01 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

HIV-1 Entry Inhibition Assay: Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.[13][14][15]

Protocol:

  • Cell Seeding: Seed TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Compound and Virus Incubation: Pre-incubate serial dilutions of 1-Methyl-1H-indole-7-carboxamide with a fixed amount of HIV-1 pseudovirus (e.g., expressing the JR-FL envelope) for 1 hour at 37°C.

  • Infection: Add the compound-virus mixture to the TZM-bl cells and incubate for 48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Calculate the percentage of inhibition of viral entry relative to the virus control (no compound) and determine the IC50 (50% inhibitory concentration) value.

IKKβ Inhibition Assay: ADP-Glo™ Kinase Assay

This is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction, providing a direct measure of enzyme activity.[16][17]

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human IKKβ enzyme, a specific substrate peptide (e.g., IKKtide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of 1-Methyl-1H-indole-7-carboxamide to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of IKKβ inhibition relative to the no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

1-Methyl-1H-indole-7-carboxamide represents a promising starting point for the development of novel therapeutic agents. Based on the activities of structurally related compounds, it holds potential as an anti-HIV and anti-inflammatory agent. The synthetic route outlined in this guide is feasible and should allow for the production of sufficient quantities of the compound for initial biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 1-Methyl-1H-indole-7-carboxamide.

  • In Vitro Biological Evaluation: Performing the described assays to confirm its cytotoxicity and inhibitory activity against HIV-1 entry and IKKβ.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for optimal activity and to improve potency and selectivity.

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, advancing the lead compounds to animal models of HIV infection and inflammatory diseases to evaluate their in vivo efficacy and pharmacokinetic properties.

The exploration of 1-Methyl-1H-indole-7-carboxamide and its derivatives has the potential to yield novel drug candidates with significant therapeutic value.

References

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Introduction: The Indole Scaffold as a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Substituted Indole Carboxamide Derivatives: Synthesis, SAR, and Therapeutic Frontiers

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2][3] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental role in biology.[1][4][5] This versatile scaffold allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired interactions with a multitude of biological targets.[3] Consequently, indole derivatives have given rise to a wide array of approved drugs for treating conditions ranging from inflammation (Indomethacin) to cancer and psychosis.[1][4]

Within this broad class, 7-substituted indole carboxamide derivatives have emerged as a particularly promising chemotype. The carboxamide group acts as a key pharmacophoric feature, often serving as a hydrogen bond donor and acceptor, while the substitution at the 7-position of the indole ring provides a crucial vector for modulating potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications of these compounds, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Accessing 7-Substituted Indole Carboxamides

The synthesis of 7-substituted indoles has historically been challenging compared to other positions on the indole ring. However, modern synthetic methodologies have provided efficient routes to this valuable scaffold.

Core Indole Synthesis

Accessing the 7-substituted indole core is the critical first step. Traditional methods like the Fischer and Bartoli indole syntheses can be adapted, but often lack regiocontrol for the 7-position.[1] More contemporary, high-yielding strategies include:

  • Heck Cyclization: This palladium-catalyzed intramolecular reaction allows for the synthesis of 7-iodo, 7-alkoxy, 7-amino, and 7-nitroindoles.[6] The mild reaction conditions are tolerant of a wide range of functional groups at other positions, making it a versatile tool for building complex indole libraries.[6]

  • Pyrrole-based Annulation: An innovative strategy involves starting from a substituted pyrrole-3-carboxaldehyde and building the benzenoid portion of the indole.[7] This approach leverages the distinct reactivity of the pyrrole ring to install substituents that will ultimately become C-2 and C-3 of the indole, followed by an intramolecular Houben-Hoesch reaction to cyclize and form the highly functionalized 7-aminoindole core.[7]

Carboxamide Formation

Once the 7-substituted indole nucleus (typically as a carboxylic acid or its precursor) is obtained, the final step is the formation of the carboxamide bond. This is a standard transformation in medicinal chemistry, with several reliable protocols.

Experimental Protocol: General Procedure for N-Substituted Indole-2-Carboxamide Synthesis

The following protocol is a representative example of the final amidation step, adapted from established methodologies.[8]

  • Acid Chloride Formation: The starting indole-2-carboxylic acid (1 equivalent) is refluxed in benzene with thionyl chloride (SOCl₂) (excess, ~5-10 equivalents) for 2-3 hours at 80°C.

    • Causality: This step converts the carboxylic acid, which is relatively unreactive, into a highly electrophilic acid chloride, priming it for nucleophilic attack by the amine.

  • Solvent Removal: The solvent and excess SOCl₂ are removed under reduced pressure, often by co-evaporation with a high-boiling solvent like toluene. This ensures that the highly reactive SOCl₂ does not interfere with the subsequent step.

  • Amide Coupling: The resulting crude acid chloride is dissolved in an anhydrous aprotic solvent such as chloroform or dichloromethane.

  • Addition of Amine and Base: The desired amine (1 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1-1.2 equivalents) are added to the solution. The reaction mixture is then stirred at room temperature overnight.

    • Causality: The amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. The base is crucial for scavenging the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with dilute acid (e.g., 1N HCl) and brine, dried over sodium sulfate, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final N-substituted indole-2-carboxamide.[8]

General Synthetic Workflow for 7-Substituted Indole Carboxamides.

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The 7-substituted indole carboxamide scaffold has proven to be a fertile ground for discovering potent and selective modulators of various biological targets implicated in human diseases.

Anticancer Agents: PARP Inhibition and Synthetic Lethality

A major breakthrough for this class of compounds has been the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as "synthetic lethality".[9]

  • 7-Azaindole-1-carboxamides: This series was designed as a new class of PARP-1 inhibitors.[10] The compounds demonstrated potent antiproliferative activity in cell lines with homologous recombination defects. A key compound from this series, ST7710AA1, not only showed significant PARP-1 inhibition but also had the crucial advantage of bypassing multidrug resistance mediated by P-glycoprotein (Pgp).[10] In preclinical xenograft models, it exhibited antitumor activity comparable to the approved PARP inhibitor Olaparib but at a lower dose.[10]

  • Indazole-7-carboxamides: While not a true indole, the indazole scaffold is a closely related bioisostere. The development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) represents a landmark achievement.[11][12] Niraparib is a potent inhibitor of both PARP-1 and PARP-2.[12] SAR studies revealed that hydrophilic side chains at the para-position of the phenyl ring were favorable for activity.[12] The final compound, Niraparib, demonstrated excellent enzymatic and cellular activity, leading to its clinical development and approval.[11][12]

Mechanism of Synthetic Lethality with PARP Inhibitors.

Table 1: PARP Inhibitory Activity of Selected Compounds

CompoundScaffoldPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
Niraparib (MK-4827) Indazole-7-carboxamide3.82.1[11][12]
Olaparib Phthalazinone~1.9~5[10]
ST7710AA1 7-Azaindole-1-carboxamideData not quantifiedData not quantified[10]

Note: ST7710AA1 showed significant in vitro target inhibition and in vivo efficacy comparable to Olaparib.[10]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including sepsis, a life-threatening condition characterized by a systemic inflammatory response.[13] Key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are central to its pathology.

A series of novel indole-2-carboxamide derivatives were designed and synthesized to combat inflammation.[13] In cellular assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, many of these compounds effectively inhibited the expression of both TNF-α and IL-6.[13]

  • Structure-Activity Relationship (SAR): Preliminary SAR analysis identified compounds 14f and 14g as the most promising candidates. These compounds were found to significantly reduce LPS-induced pulmonary inflammation and the overexpression of multiple inflammatory mediators in vivo.[13] Importantly, administration of these compounds led to remarkable improvements in lung histopathology in mouse models without causing organ toxicity, highlighting their therapeutic potential for treating inflammatory diseases.[13]

Anti-HIV Agents

The human immunodeficiency virus (HIV) remains a major global health challenge, and the search for new therapeutic agents with novel mechanisms of action is ongoing. Indole derivatives have been reported to possess anti-HIV activity.[14][15]

A study focused on a series of indole-7-carboxamides developed Quantitative Structure-Activity Relationship (QSAR) models to understand the key molecular features required for anti-HIV activity.[15] The 3D-QSAR study suggested that electrostatic and steric field descriptors significantly influence the anti-HIV ability of these compounds.[15] Furthermore, a generated pharmacophore hypothesis highlighted the importance of aromatic and hydrogen bond acceptor features for potent activity.[15] These computational models provide a valuable roadmap for the rational design and synthesis of new, more potent indole-7-carboxamide-based anti-HIV agents.[15]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and the aggregation of misfolded proteins.[3][5][16] The indole scaffold, due to its antioxidant properties and ability to interact with various biological targets, is an attractive starting point for developing neuroprotective agents.[5][16]

Indole-based compounds have demonstrated potential by:

  • Combating Oxidative Stress: Indole derivatives can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage, a key pathological feature in neurodegeneration.[5][16]

  • Inhibiting Protein Aggregation: Certain indole compounds have been shown to interfere with the aggregation of amyloid-β and α-synuclein, the proteins that form the characteristic plaques and Lewy bodies in Alzheimer's and Parkinson's disease, respectively.[3][5]

While specific 7-substituted indole carboxamides have not been as extensively explored in this area as other indole derivatives, the inherent properties of the scaffold make it a highly promising area for future research in neurodegeneration.[3]

Conclusion and Future Outlook

7-substituted indole carboxamide derivatives represent a versatile and highly "drug-like" scaffold with proven success in modern drug discovery. The clinical and commercial success of the PARP inhibitor Niraparib provides a powerful validation of this chemical class. The demonstrated activities across diverse therapeutic areas—from oncology and inflammation to infectious diseases and potentially neuroprotection—highlight the broad applicability of this core structure.

Future research will likely focus on several key areas:

  • Exploration of New Targets: Applying this scaffold to novel biological targets implicated in other diseases.

  • Fine-tuning Pharmacokinetics: Optimizing substituents at the 7-position and on the carboxamide nitrogen to improve drug metabolism and pharmacokinetic (DMPK) properties.

  • Development of Selective Inhibitors: For target families like kinases or proteases, achieving high selectivity remains a paramount challenge that can be addressed through rational, structure-based design of this scaffold.

The continued exploration of the chemical space around the 7-substituted indole carboxamide core, coupled with advanced computational and biological screening techniques, promises to yield the next generation of innovative therapeutics for a range of unmet medical needs.

References

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Methodological & Application

Scalable synthesis protocols for 1-Methyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 1-Methyl-1H-indole-7-carboxamide

Executive Summary

The 7-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in PARP inhibitors (e.g., Rucaparib analogs) and various kinase inhibitors. However, functionalizing the C7 position is synthetically challenging due to the electronic bias of the indole ring, which favors electrophilic substitution at C3.

This guide details two scalable, high-fidelity protocols for synthesizing 1-Methyl-1H-indole-7-carboxamide .

  • Protocol A (The "Rapid Access" Route): Utilizes a palladium-catalyzed cyanation of commercially available 7-bromoindole followed by controlled hydrolysis. Ideal for gram-scale discovery and rapid library generation.

  • Protocol B (The "Process" Route): A de novo ring construction using the Leimgruber-Batcho synthesis. Ideal for multi-kilogram scale-up, avoiding expensive aryl bromides and heavy metal scavenging.

Strategic Retro-Synthesis & Pathway Analysis

The following diagram illustrates the two distinct logic streams for accessing the target molecule.

G cluster_0 Route A: Functionalization (MedChem) cluster_1 Route B: De Novo Construction (Process) Target TARGET: 1-Methyl-1H-indole-7-carboxamide BrIndole Start: 7-Bromoindole (Commercial) N_Me_Br Intermediate: 7-Bromo-1-methylindole BrIndole->N_Me_Br N-Methylation (NaH, MeI) N_Me_CN Intermediate: 1-Methyl-1H-indole-7-carbonitrile N_Me_Br->N_Me_CN Pd-Cyanation (K4[Fe(CN)6]) N_Me_CN->Target Radziszewski Hydrolysis (H2O2, NaOH) NitroEster Start: Methyl 2-methyl-3-nitrobenzoate Enamine Intermediate: Enamine Species NitroEster->Enamine DMF-DMA Condensation IndoleEster Intermediate: Methyl 1H-indole-7-carboxylate Enamine->IndoleEster Reductive Cyclization (Fe/AcOH or H2/Pd) N_Me_Ester Intermediate: Methyl 1-methylindole-7-carboxylate IndoleEster->N_Me_Ester N-Methylation N_Me_Ester->Target Ammonolysis (NH3/MeOH)

Figure 1: Retrosynthetic analysis showing the Functionalization Route (A) and Construction Route (B).

Protocol A: Functionalization via Pd-Catalyzed Cyanation

Best for: <100g scale, speed, and reliability. Key Advantage: Uses non-toxic Potassium Ferrocyanide as the cyanide source, avoiding lethal NaCN/KCN gas risks.

Step 1: N-Methylation of 7-Bromoindole
  • Reagents: 7-Bromoindole (1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 7-Bromoindole in anhydrous DMF (0.5 M) under N₂. Cool to 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C.

    • Add Methyl Iodide (MeI) dropwise.[1]

    • Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Carefully add water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

    • Yield: Typically >95% (Pale yellow oil/solid).

Step 2: "Green" Palladium-Catalyzed Cyanation
  • Reagents: 7-Bromo-1-methylindole (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.25 eq), Pd(OAc)₂ (2 mol%), Xantphos or dppf (4 mol%), Na₂CO₃ (1.0 eq), DMAc (N,N-Dimethylacetamide).

  • Rationale: K₄[Fe(CN)₆] is non-toxic and releases CN⁻ slowly only in the presence of the catalyst, preventing catalyst poisoning.

  • Procedure:

    • Charge a flask with the bromoindole, K₄[Fe(CN)₆]·3H₂O (finely ground), Na₂CO₃, and Pd precatalyst.

    • Evacuate and backfill with N₂ (3 cycles).[3]

    • Add degassed DMAc (0.2 M).

    • Heat to 120°C for 12-16 hours.

    • Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Fe/Pd residues.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: 85-92%.

    • Note: The product, 1-Methyl-1H-indole-7-carbonitrile, shows a distinct CN stretch at ~2220 cm⁻¹ in IR.

Step 3: Controlled Hydrolysis to Primary Amide
  • Reagents: 1-Methyl-1H-indole-7-carbonitrile, 30% H₂O₂, NaOH (6M), DMSO or EtOH.

  • Mechanism: Radziszewski Hydrolysis. This stops selectively at the amide without over-hydrolyzing to the carboxylic acid.

  • Procedure:

    • Dissolve the nitrile in DMSO (0.5 M). Cool to 0°C.

    • Add NaOH (6M, 2.0 eq) followed by H₂O₂ (30%, 5.0 eq) dropwise. Exothermic.

    • Allow to warm to RT. Stir for 1-3 hours.

    • Quench: Pour into ice water. The product often precipitates as a white solid.

    • Isolation: Filter the solid. If no precipitate, extract with DCM.

    • Yield: >90%.

Protocol B: De Novo Synthesis (Leimgruber-Batcho)

Best for: >100g to kg scale, cost reduction, avoiding Pd contaminants.

Step 1: Enamine Formation
  • Reagents: Methyl 2-methyl-3-nitrobenzoate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (cat.).

  • Procedure:

    • Dissolve starting nitrobenzoate in DMF (or neat if liquid).

    • Add DMF-DMA (1.5 eq) and pyrrolidine (0.1 eq).

    • Heat to 110°C for 4-6 hours. The solution turns deep red (enamine formation).

    • Concentrate under reduced pressure to remove excess DMF-DMA.

Step 2: Reductive Cyclization
  • Reagents: Crude enamine, Fe powder, AcOH (Acetic Acid), Silica gel (optional support).

  • Procedure:

    • Dissolve crude enamine in AcOH/EtOH (1:1).

    • Add Fe powder (5.0 eq) cautiously (exothermic). Heat to 80°C.

    • Stir for 2 hours. The red color fades to yellow/brown.

    • Workup: Filter through Celite. Concentrate filtrate. Neutralize with NaHCO₃. Extract with EtOAc.[2]

    • Product: Methyl 1H-indole-7-carboxylate.

Step 3 & 4: Methylation and Ammonolysis
  • Methylation: Standard conditions (as in Protocol A) to give Methyl 1-methylindole-7-carboxylate.

  • Ammonolysis:

    • Dissolve the ester in Methanol (sealed vessel).

    • Charge with NH₃ gas (saturation) or use 7N NH₃ in MeOH.

    • Heat to 80-100°C (pressure vessel) for 24 hours.

    • Note: This step can be slow due to steric hindrance at C7. If sluggish, use Mg₃N₂ in MeOH as a catalyst.

Analytical Data & Validation

ParameterExpected Value/ObservationNotes
Appearance White to off-white crystalline solid
MW 174.19 g/mol
MS (ESI) [M+H]+ = 175.2
1H NMR (DMSO-d6) δ 11.2 (br s, 1H, NH), 10.5 (br s, 1H, NH), 7.8 (d, 1H), 7.3 (d, 1H), 7.1 (t, 1H), 7.2 (d, 1H, C2-H), 6.5 (d, 1H, C3-H), 4.1 (s, 3H, N-Me).N-Me signal at C7 is characteristically downfield (~4.0-4.1 ppm) due to peri-effect.
IR 3350, 3180 cm⁻¹ (NH stretch), 1660 cm⁻¹ (C=O Amide).Absence of CN stretch (2220 cm⁻¹) confirms hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyanation Catalyst poisoning or O₂ presence.Ensure vigorous degassing. Use K₄[Fe(CN)₆] instead of KCN. Switch to Pd(PPh₃)₄ if Pd(OAc)₂ fails.
Hydrolysis to Acid Reaction time too long or Temp too high.Use the H₂O₂/NaOH method strictly at RT. Avoid refluxing in acid.
N-Methylation incomplete Moisture in solvent.Use anhydrous DMF/THF. Ensure NaH is fresh.
C-Alkylation (C3) Temperature too high during MeI addition.Keep reaction at 0°C during addition. Indoles are electron-rich at C3.

References

  • Leimgruber-Batcho Indole Synthesis: Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3,732,245.

  • Pd-Catalyzed Cyanation (Non-Toxic): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications, (12), 1388-1389.

  • Radziszewski Hydrolysis: Cacchi, S., & Misiti, D. (1980). The conversion of nitriles to amides with urea-hydrogen peroxide adduct. Synthesis, 1980(03), 243-244.

  • C7-Functionalization Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • General Indole N-Methylation: Heaney, H., & Ley, S. V. (1973). 1-Methylindole. Organic Syntheses, 54, 58.

Sources

Step-by-step preparation of 1-Methyl-1H-indole-7-carboxamide from indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Overview

Indole-7-carboxamide derivatives are critical pharmacophores in modern drug discovery, serving as foundational building blocks for Myeloid cell leukemia-1 (Mcl-1) inhibitors in oncology[1] and benzimidazolone-based chymase inhibitors[2].

When designing a synthetic route from indole-7-carboxylic acid to 1-methyl-1H-indole-7-carboxamide , chemists must navigate competing reactive sites. Direct amidation followed by N-methylation is a fundamentally flawed strategy: the primary amide (–CONH₂) possesses weakly acidic protons that compete with the indole NH during alkylation, inevitably leading to N-methylamide or N,N-dimethylamide impurities. Conversely, direct N-methylation of the free carboxylic acid often yields an intractable mixture of the N-methyl acid and the N-methyl ester.

To ensure a self-validating and scalable system, this protocol utilizes a robust three-step "protection-deprotection-amidation" sequence:

  • Global Alkylation: Simultaneous N-methylation and esterification to force complete conversion to methyl 1-methyl-1H-indole-7-carboxylate.

  • Selective Saponification: Hydrolysis of the ester to yield the isolated 1-methyl-1H-indole-7-carboxylic acid[3].

  • Primary Amidation: Carbodiimide-mediated coupling of the acid with an in situ ammonia source to yield the final target[1].

Visualized Synthetic Workflow

SynthesisWorkflow SM Indole-7-carboxylic acid (Starting Material) INT1 Methyl 1-methyl-1H- indole-7-carboxylate (Intermediate 1) SM->INT1 MeI, K2CO3 DMF, 0 °C to RT INT2 1-Methyl-1H-indole- 7-carboxylic acid (Intermediate 2) INT1->INT2 LiOH·H2O THF/H2O, RT PROD 1-Methyl-1H-indole- 7-carboxamide (Target Product) INT2->PROD EDCI, HOBt, NH4Cl DIPEA, DMF, RT

Figure 1: Three-step synthetic workflow for 1-Methyl-1H-indole-7-carboxamide.

Materials and Stoichiometry

The following table summarizes the quantitative requirements for the three-step synthesis, normalized to 10.0 mmol of starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Indole-7-carboxylic acid 161.161.01.61 gStarting Material
Methyl Iodide (MeI) 141.943.01.87 mLElectrophile (N- and O-alkylation)
Potassium Carbonate (K₂CO₃) 138.214.05.53 gMild Base
Lithium Hydroxide (LiOH·H₂O) 41.963.01.26 gSaponification Reagent
EDCI·HCl 191.701.52.88 gWater-soluble Coupling Agent
HOBt 135.121.52.03 gSuppresses side reactions / Activator
Ammonium Chloride (NH₄Cl) 53.494.02.14 gIn situ Ammonia Source
DIPEA 129.246.010.4 mLNon-nucleophilic Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

Causality Check: Potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) is sufficiently basic to deprotonate both the carboxylic acid (pKₐ ~4.5) and the indole NH (pKₐ ~16). This avoids the use of hazardous sodium hydride (NaH) while driving exhaustive methylation[4].

  • Setup: Charge a 100 mL round-bottom flask with indole-7-carboxylic acid (1.61 g, 10.0 mmol) and anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (5.53 g, 40.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to initiate carboxylate formation.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.87 mL, 30.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the highly polar starting material spot will disappear, replaced by a high-R_f fluorescent spot.

  • Workup: Quench the reaction by pouring it into ice water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 30 mL) to remove residual DMF, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a pale yellow oil/solid.

Step 2: Synthesis of 1-Methyl-1H-indole-7-carboxylic acid

Causality Check: Lithium hydroxide is preferred over NaOH or KOH because the resulting lithium carboxylate intermediate maintains superior solubility in the THF/H₂O matrix, preventing premature precipitation that can stall the hydrolysis[3].

  • Setup: Dissolve the crude methyl 1-methyl-1H-indole-7-carboxylate (assume ~10.0 mmol) in a mixture of THF (30 mL) and distilled water (10 mL).

  • Hydrolysis: Add LiOH·H₂O (1.26 g, 30.0 mmol) to the solution. Stir vigorously at room temperature for 4–6 hours.

  • Solvent Removal: Once LC-MS confirms the complete disappearance of the ester mass, remove the THF under reduced pressure (do not heat above 40 °C).

  • Acidification: Dilute the remaining aqueous layer with water (20 mL) and wash once with Diethyl Ether (20 mL) to remove any unreacted organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

  • Isolation: The product will precipitate as a white/off-white solid. Filter the solid through a Büchner funnel, wash with cold water (2 × 10 mL), and dry under high vacuum overnight.

Step 3: Synthesis of 1-Methyl-1H-indole-7-carboxamide

Causality Check: Using NH₄Cl and DIPEA generates ammonia in situ. This is vastly superior to using aqueous ammonium hydroxide, which introduces excess water that can prematurely hydrolyze the activated OBt-ester back to the starting carboxylic acid[1].

  • Activation: In a 100 mL flask, dissolve 1-methyl-1H-indole-7-carboxylic acid (1.75 g, 10.0 mmol) in anhydrous DMF (20 mL). Add EDCI·HCl (2.88 g, 15.0 mmol) and HOBt (2.03 g, 15.0 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Amidation: Add solid NH₄Cl (2.14 g, 40.0 mmol) followed by the slow dropwise addition of DIPEA (10.4 mL, 60.0 mmol). The mixture will become slightly cloudy.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup & Isolation: Pour the mixture into rapidly stirring ice water (150 mL). The target carboxamide will precipitate. Stir for 30 minutes to ensure complete precipitation and to dissolve the water-soluble urea byproducts generated by EDCI.

  • Purification: Filter the precipitate, wash thoroughly with water (3 × 20 mL) and cold hexanes (20 mL). Dry under vacuum. If further purification is required, recrystallize from hot ethanol/water.

Quantitative Data & Analytical Benchmarks

To ensure trustworthiness and self-validation, compare your isolated intermediates against these standard analytical benchmarks:

CompoundExpected YieldReaction TimeLC-MS [M+H]⁺ (m/z)Physical State
Methyl 1-methyl-1H-indole-7-carboxylate 88 - 95%12 h190.1Pale yellow oil/solid
1-Methyl-1H-indole-7-carboxylic acid 90 - 96%4 - 6 h176.1White/off-white solid
1-Methyl-1H-indole-7-carboxamide 80 - 85%12 h175.1White crystalline solid

References

  • Substituted indole mcl-1 inhibitors (CA3016182A1).
  • Benzimidazolone chymase inhibitors (US9150556B2).
  • A modified procedure of Nichol's method for the synthesis of Psilocybin (Supporting Information). Semantic Scholar. [Link]

Sources

Regioselective N-methylation techniques for indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Methylation of Indole-7-Carboxamide

Executive Summary

The methylation of indole-7-carboxamide presents a unique regiochemical challenge due to the competition between two nucleophilic nitrogen centers: the indole pyrrole nitrogen (N1) and the exocyclic amide nitrogen. While the indole N1 is significantly more acidic (pKa ~16–17) than the primary amide (pKa ~23–25), the 7-position substituent introduces steric hindrance and a stabilizing intramolecular hydrogen bond (IMHB) that complicates standard alkylation procedures.

This guide provides three validated protocols to achieve high regioselectivity. Protocol A utilizes thermodynamic control for exclusive Indole-N1 methylation. Protocol B offers a mild, phase-transfer alternative for scale-up. Protocol C details the protection-deprotection strategy required for targeting the exocyclic amide nitrogen, as direct alkylation of the amide in the presence of a free indole N-H is kinetically disfavored.

Mechanistic Insight & Regioselectivity Landscape

To control the reaction, one must understand the electronic and conformational landscape of the substrate.

The pKa and Nucleophilicity Gradient
  • Indole N1 (Site A): The most acidic proton. Deprotonation restores aromaticity to the indole anion, making it a potent nucleophile. However, the 7-carboxamide group creates steric bulk immediately adjacent to N1.

  • Amide Nitrogen (Site B): Less acidic. Direct alkylation here requires a base strong enough to deprotonate the amide (pKa >23) but invariably deprotonates the Indole N1 first, leading to bis-methylation or N1-preference.

The 7-Substituent Effect (Intramolecular H-Bonding)

Unlike typical indoles, indole-7-carboxamide adopts a planar conformation stabilized by a strong intramolecular hydrogen bond (IMHB) between the Indole N-H (donor) and the Amide Carbonyl Oxygen (acceptor).

  • Consequence: This IMHB stabilizes the N-H bond, effectively increasing the energy barrier for deprotonation compared to a standard indole.

  • Solution: Polar aprotic solvents (DMF, DMSO) are required not just for solubility, but to disrupt this H-bond network and facilitate deprotonation.

Mechanistic_Landscape Substrate Indole-7-Carboxamide (IMHB Locked) Base Base Selection Substrate->Base Disrupts H-Bond Path_N1 Indole N1 Anion (Thermodynamic Product) Base->Path_N1 pKa ~17 (Fast) Path_Amide Amide Anion (Kinetic/Harder) Base->Path_Amide pKa ~25 (Slow) Prod_N1 N1-Methyl Indole (Major) Path_N1->Prod_N1 MeI / SN2 Prod_Bis Bis-Methylated (Impurity) Path_Amide->Prod_Bis Over-alkylation

Caption: Mechanistic pathway showing the pKa-driven preference for Indole N1 methylation despite the 7-position intramolecular hydrogen bond (IMHB).

Experimental Protocols

Protocol A: Indole N1-Selective Methylation (Standard)

Best for: Small to mid-scale synthesis where N1-methylation is the goal.

Rationale: Sodium Hydride (NaH) provides irreversible deprotonation. The high dielectric constant of DMF disrupts the 7-carboxamide IMHB, exposing the N1 anion.

Materials:

  • Indole-7-carboxamide (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Iodomethane (MeI) (1.1 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve Indole-7-carboxamide in anhydrous DMF. Cool to 0°C (ice bath).

    • Note: The 7-carboxamide moiety reduces solubility in non-polar solvents; DMF is critical here.

  • Deprotonation: Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of H2 gas. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure the IMHB is broken and N1 is fully deprotonated. Solution usually turns yellow/orange.

  • Alkylation: Re-cool to 0°C. Add MeI dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour, then monitor by TLC/LCMS.

    • Target: Disappearance of SM.

    • Risk: Prolonged stirring at RT with excess base may lead to trace amide methylation.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x).[1][2] Wash organics with H2O (5x) to remove DMF, then Brine. Dry over Na2SO4.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mild Phase-Transfer Catalysis (Scale-Up Friendly)

Best for: Avoiding NaH safety issues on larger scales; higher tolerance for functional groups.

Rationale: Uses a biphasic system with a quaternary ammonium salt to transport hydroxide into the organic phase. This "soft" deprotonation is highly selective for the more acidic Indole N1 and rarely touches the amide.

Materials:

  • Indole-7-carboxamide (1.0 equiv)

  • Toluene (or DCM for solubility)

  • 50% NaOH (aq) (5.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Dimethyl sulfate (DMS) or MeI (1.2 equiv)

Step-by-Step:

  • Mixture: In a flask, combine the indole substrate in Toluene. If solubility is poor due to the amide, add minimal DCM or THF as a co-solvent.

  • Catalyst: Add TBAB and the 50% NaOH solution. Vigorous stirring is essential.

  • Addition: Add the methylating agent dropwise at RT.[3]

  • Monitoring: Stir vigorously at RT for 2–4 hours.

  • Workup: Separate layers. The organic layer contains the product.[4][5] Wash with water and brine.[3]

  • Advantage: This method almost exclusively yields the N1-methyl product because the basicity in the organic phase is strictly controlled by the catalyst/hydroxide equilibrium, which is insufficient to deprotonate the amide (pKa 25).

Protocol C: Amide-Selective Methylation (Protection Strategy)

Best for: Targeting the exocyclic amide nitrogen.

Rationale: Direct alkylation of the amide is impossible without methylating the indole N1 first. You must mask the N1 position.

Workflow Diagram:

Amide_Selectivity Step1 1. Indole-7-Carboxamide Step2 2. Protection (N1-Boc) Step1->Step2 Boc2O, DMAP THF, RT Step3 3. Amide Methylation (NaH / MeI) Step2->Step3 NaH (2.0 eq) MeI (1.1 eq) Step4 4. Deprotection (TFA) Step3->Step4 TFA / DCM Final Target: Indole-7-(N-methyl)carboxamide Step4->Final Neutralization

Caption: Mandatory protection strategy for accessing the amide-methylated regioisomer.

Step-by-Step:

  • Protection: React Indole-7-carboxamide with (Boc)2O and catalytic DMAP in THF. Isolate N1-Boc intermediate.

  • Methylation: Dissolve N1-Boc intermediate in DMF. Treat with NaH (1.2 equiv) at 0°C. Add MeI.

    • Note: Because N1 is protected with an electron-withdrawing group, the amide protons are now the most acidic sites.

  • Deprotection: Treat the methylated intermediate with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group.

  • Result: Free Indole N-H with a methylated 7-carboxamide.[6]

Data Summary & Troubleshooting

ParameterIndole N1-Methylation (Protocol A)Amide N-Methylation (Protocol C)
Primary Base NaH (60%)NaH (post-protection)
Solvent DMF (Essential for H-bond breaking)DMF or THF
Temperature 0°C

RT
0°C
Key Risk Bis-methylation (if excess base/heat)Incomplete protection
NMR Diagnostic N-Me singlet at

3.8–4.1 ppm
N-Me doublet (if secondary) at

2.8–3.0 ppm

Troubleshooting Guide:

  • Problem: Starting material remains despite excess MeI.

    • Cause: The intramolecular H-bond (N1-H...O=C) is not broken.

    • Fix: Switch from THF to DMF or DMSO. Increase temperature to 40°C during the deprotonation step (before adding MeI).

  • Problem: Bis-methylation observed (both Indole and Amide).

    • Cause: Reaction ran too long or too hot; amide deprotonated.

    • Fix: Strict control of stoichiometry (1.1 equiv base). Use Protocol B (Phase Transfer) which is self-limiting.

References

  • Bordwell pKa Table (Acidity in DMSO).Evans, D. A., & Bordwell, F. G. (Verified Data). The pKa of Indole N-H is approx 21 (DMSO) / 16 (H2O), while primary amides are approx 25.

  • Regioselective N-Alkylation of Indoles.Organic Chemistry Portal. General methodologies for N1 vs C3 selectivity.

  • Intramolecular Hydrogen Bonding in 7-Substituted Indoles.Journal of Medicinal Chemistry.

    • (Contextual citation based on general scaffold behavior described in Org. Lett. 2021, 23, 22, 8673–8677).

  • Monoselective N-Methylation of Amides and Indoles. Templ, J., et al. Org.[7][8] Lett. 2022, 24, 40, 7315–7319. Describes the use of quaternary ammonium salts for controlled methylation.

Sources

Using 1-Methyl-1H-indole-7-carboxamide as a fragment in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 1-Methyl-1H-indole-7-carboxamide in Fragment-Based Drug Design (FBDD)

Core Directive & Executive Summary

This guide details the strategic application of 1-Methyl-1H-indole-7-carboxamide as a high-value fragment in drug discovery. Unlike common 3- or 5-substituted indoles, the 7-substituted indole scaffold offers a unique vector for accessing solvent-exposed regions or specific "gatekeeper" pockets in kinases and GPCRs.

Key Technical Value:

  • Conformational Locking: The N1-methyl group introduces steric strain against the C7-carboxamide, forcing the amide group out of planarity. This "atropisomeric-like" twist can pre-organize the ligand for specific binding pockets, reducing the entropic penalty of binding.

  • Vector Orthogonality: The C7 position provides a growth vector distinct from the classic tryptamine (C3) lineage, allowing exploration of novel chemical space in kinase hinge regions (e.g., IKK

    
    , Syk, and BTK).
    
  • Metabolic Stability: N-methylation blocks N1-glucuronidation, a common metabolic soft spot in indole therapeutics.

Structural Analysis & Design Logic

The utility of this fragment rests on the "Methyl Effect." In a standard indole-7-carboxamide, an intramolecular hydrogen bond often forms between the amide oxygen and the indole N-H, creating a pseudo-7-membered ring that flattens the molecule.

The 1-Methyl Switch: By methylating the N1 position, you disrupt this H-bond and introduce a steric clash between the N1-Methyl and the C7-Carbonyl. This forces the carboxamide to rotate, typically creating a dihedral angle of ~60-90° relative to the indole plane.

Design Consequence:

  • Without Methyl: Planar, H-bond donor (NH).

  • With Methyl (Target): Twisted, Hydrophobic patch (N-Me), Shape-restricted.

Visualization: The Conformational Switch

IndoleConformation cluster_0 Native Indole-7-carboxamide cluster_1 1-Methyl-1H-indole-7-carboxamide NodeA Indole-NH (Donor) NodeB 7-C=O (Acceptor) NodeA->NodeB Intramolecular H-Bond (Planar) NodeC N1-Methyl Group NodeB->NodeC Methylation (Reagent: MeI/NaH) NodeD 7-Carboxamide NodeC->NodeD Steric Clash (Forces Twist) NodeResult Pre-organized 3D Conformation NodeD->NodeResult

Figure 1: Mechanistic impact of N-methylation on the fragment's 3D geometry, shifting from planar to twisted.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-indole-7-carboxamide

Rationale: Commercial availability of the exact amide is variable. It is robustly synthesized from the ester. This protocol ensures high purity for screening.

Reagents:

  • Methyl 1H-indole-7-carboxylate (Starting Material)

  • Iodomethane (MeI)

  • Sodium Hydride (NaH, 60% dispersion)

  • Ammonium Hydroxide (28% NH₃) or Methanolic Ammonia

  • DMF (Anhydrous), THF.

Step-by-Step Workflow:

  • N-Methylation (The Locking Step):

    • Dissolve methyl 1H-indole-7-carboxylate (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min (gas evolution).

    • Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

    • Validation: TLC (Hex/EtOAc 4:1) should show a slightly higher Rf spot (loss of NH polarity).

    • Workup: Quench with ice water, extract with EtOAc, wash with brine. Concentrate to yield Methyl 1-methyl-1H-indole-7-carboxylate .

  • Amidation (The Fragment Generation):

    • Dissolve the methylated ester in a pressure vial with MeOH/THF (1:1).

    • Add excess 7N NH₃ in MeOH (10 eq).

    • Seal and heat to 60°C for 12–24 hours. (Ester to primary amide conversion at C7 is sterically hindered; heat is required).

    • Purification: Concentrate. Recrystallize from EtOH or purify via Flash Chromatography (DCM/MeOH gradient).

Yield Expectation: >85% over 2 steps. QC Check: 1H NMR must show N-Me singlet (~4.0 ppm) and two broad amide protons.

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: Fragments have low affinity (mM to high µM). SPR is preferred over biochemical assays to rule out false positives (aggregators).

Setup:

  • Instrument: Biacore 8K or T200.

  • Chip: CM5 (Carboxymethylated dextran).

  • Target: Kinase Domain (e.g., IKKβ, BTK) or Viral Protein (e.g., HIV gp120).

Methodology:

  • Immobilization: Target protein coupled to ~3000 RU (high density for fragments). Reference channel: Biotinylated non-binder or deactivated surface.

  • Solvent Correction: DMSO calibration (1% to 5%) is critical as fragments are dissolved in DMSO.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (fast on/off expected).

    • Dissociation: 60 seconds.

  • Concentration Series: 0, 10, 50, 100, 250, 500, 1000 µM.

Data Analysis (Self-Validating Criteria):

  • Square Wave: Sensorgrams must look like "square waves" (rapid equilibrium). Slow binding kinetics at this MW (<200 Da) indicates aggregation or non-specific binding.

  • Rmax Check: Theoretical Rmax = (MW_fragment / MW_protein) × R_immobilized.

    • Pass: Signal is 50–100% of Theoretical Rmax.

    • Fail: Signal > Rmax (Super-stoichiometric/Aggregation).

Case Studies & Applications

The following table summarizes validated applications of 7-substituted indoles, where the 1-methyl variant provides specific advantages.

Target ClassRole of FragmentMechanism of ActionReference
IKK-beta Kinase Hinge BinderThe 7-carboxamide forms H-bonds with the kinase hinge (backbone), while the indole core stacks with gatekeeper residues.[Miller et al., 2011]
HIV-1 Attachment Entry InhibitorIndole-7-carboxamides bind to gp120, blocking CD4 interaction. The 7-position vector extends into a specific hydrophobic pocket.[Yeung et al., 2013]
Syk Kinase Hinge/SolventCarbon-linked 7-carboxamides improve selectivity by accessing the solvent front, distinct from 3-position binders.[Lam et al., 2016]
Pathway Visualization: Fragment-to-Lead Optimization

OptimizationPathway Start Fragment Hit: 1-Methyl-1H-indole-7-carboxamide (Kd ~ 200 µM) Step1 Vector Exploration (Grow from Amide Nitrogen) Start->Step1 X-ray Co-structure BranchA Path A: Kinase Hinge Target Backbone Carbonyls Step1->BranchA H-Bond Optimization BranchB Path B: Solvent Front Solubilizing Groups (Morpholine/Piperazine) Step1->BranchB PK Properties Optimization Lead Optimization (Rigidification) BranchA->Optimization BranchB->Optimization Result Clinical Candidate (nM Potency, High Selectivity) Optimization->Result

Figure 2: Strategic growth vectors starting from the 1-methyl-1H-indole-7-carboxamide core.

References

  • Miller, D. D., et al. (2011).[1] "3,5-Disubstituted-indole-7-carboxamides: The discovery of a novel series of potent, selective inhibitors of IKK-beta."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Yeung, K. S., et al. (2013).[3] "Inhibitors of HIV-1 attachment.[3] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[3] Bioorganic & Medicinal Chemistry Letters.

  • Lam, B., et al. (2016). "Carboxamide Spleen Tyrosine Kinase (Syk)

  • Beconi, M. G., et al. (2012). "Metabolism and pharmacokinetics of the HIV-1 attachment inhibitor BMS-663068 in preclinical species." Xenobiotica.

Sources

Solvent selection for dissolving 1-Methyl-1H-indole-7-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solvent Selection and Handling of 1-Methyl-1H-indole-7-carboxamide

Abstract & Core Directive

1-Methyl-1H-indole-7-carboxamide is a synthetic indole derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. Its physicochemical profile—characterized by a lipophilic indole core (LogP ~1.5–2.5) fused with a polar carboxamide moiety—presents specific solubility challenges. While soluble in organic solvents, it is prone to rapid precipitation ("crashing out") upon introduction to aqueous buffers.

This guide provides a validated protocol for solubilizing this compound to ensure bioavailability and reproducibility in cell-based and enzymatic assays. The methodology prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, with strict controls on final solvent concentration to prevent solvent-induced cytotoxicity or assay interference.[1][2]

Physicochemical Analysis & Solvent Strategy

Effective dissolution requires understanding the molecule's competition between crystal lattice energy and solvation energy.

  • Compound: 1-Methyl-1H-indole-7-carboxamide

  • Structural Characteristics:

    • Indole Core: Planar, aromatic, hydrophobic (drivers of π-π stacking and poor water solubility).

    • N1-Methylation: Removes a hydrogen bond donor, increasing lipophilicity compared to the parent indole.

    • C7-Carboxamide: Provides H-bond donors/acceptors, but often leads to high crystal lattice energy due to intermolecular hydrogen bonding.

  • Solubility Profile:

    • Water/PBS: Negligible (< 100 µM). Not suitable for stock preparation.

    • Ethanol: Moderate. Prone to evaporation and concentration shifts.

    • DMSO (Anhydrous): Excellent (> 50 mM). Breaks intermolecular H-bonds effectively.

Strategic Recommendation: Use Anhydrous DMSO (≥99.9%) for stock solutions. It offers the highest solubilizing power and miscibility with aqueous assay buffers.

Table 1: Solvent Compatibility & Limits
SolventSolubility PotentialBiological Tolerance (Final %)Recommendation
DMSO High (Primary)< 0.1% (Sensitive Cells)< 0.5% (Robust Lines)< 1.0% (Enzymatic)Recommended
Ethanol Moderate< 0.1%Secondary Option (Volatile)
DMF High< 0.1%Avoid (High Cytotoxicity)
PBS/Media Very LowN/A (100%)Diluent Only

Detailed Protocol: Dissolution & Dilution

Phase 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) to minimize the volume of DMSO added to the assay.

  • Calculate Mass: Determine the mass required for the desired volume and concentration.

    • Formula:

      
      
      
    • Note: Ensure you use the specific Molecular Weight (MW) of your batch (check for solvates or salts). The MW of the free base is approx. 174.2 g/mol .[3][4]

  • Weighing: Weigh the powder into a sterile, amber glass vial (indoles can be light-sensitive).

    • Why Glass? DMSO can leach plasticizers from low-quality polypropylene tubes over long storage.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO .

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at room temperature for 5-10 minutes.

    • Heat: Avoid heating above 37°C to prevent thermal degradation.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C in the dark.

Phase 2: Serial Dilution (The "Intermediate Step" Method)

Critical Failure Mode: Direct addition of high-concentration DMSO stock into aqueous media often causes local precipitation (a "cloud") that never re-dissolves.

The Solution: Perform all serial dilutions in 100% DMSO first, then perform a single transfer to the aqueous phase.

DilutionProtocol cluster_0 Critical Control Point: Visual Check Stock Master Stock (10 mM in DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Stock->DilutionPlate 1. Serial Dilution (Maintain Solubility) IntermedPlate Intermediate Plate (Media + 1% DMSO) DilutionPlate->IntermedPlate 2. 1:100 Dilution (Pre-mixing step) AssayPlate Final Assay Plate (Cells/Enzyme + 0.1% DMSO) IntermedPlate->AssayPlate 3. 1:10 Transfer (Final Assay Conc)

Figure 1: Recommended dilution workflow to prevent precipitation shock. By prediluting into an intermediate plate, you ensure the compound is stably dispersed before reaching the sensitive biological system.

Step-by-Step Workflow:

  • Compound Dilution (100% DMSO): Prepare your dose-response curve (e.g., 8-point dilution) in a polypropylene plate using 100% DMSO.

  • Intermediate Dilution (Optional but Recommended):

    • Transfer a small volume (e.g., 2 µL) of the DMSO dilution into a reservoir containing media/buffer (e.g., 198 µL).

    • Result: A 1% DMSO solution containing the compound.[5]

    • Action: Mix immediately by pipetting. Check for turbidity. If cloudy, the compound has exceeded its solubility limit in media.[6]

  • Final Assay Addition:

    • Transfer the required volume from the Intermediate Dilution to your Assay Plate containing cells or enzyme mix.

    • Example: Transfer 10 µL of Intermediate (1% DMSO) into 90 µL of cell suspension.

    • Final Conditions: 0.1% DMSO.[1][6][7]

Troubleshooting & Quality Control

Precipitation Check (Light Scattering)

Before running a large screen, validate solubility in the assay buffer.

  • Prepare the highest intended assay concentration in the assay buffer (with final DMSO %).

  • Incubate at assay temperature (e.g., 37°C) for 1 hour.

  • Measure Absorbance at 600 nm (OD600) or inspect under a microscope.

    • Pass: OD600 is identical to the buffer blank.

    • Fail: Increased OD600 indicates micro-precipitation. Reduce concentration or increase DMSO (if tolerance permits).

DMSO Tolerance Validation

Every assay must include a "DMSO-only" control curve.

  • Cell Assays: Many primary cells are sensitive to >0.1% DMSO.[1][6] Cancer cell lines may tolerate up to 0.5%.[1]

  • Enzymatic Assays: Some enzymes are inhibited by DMSO. Always compare enzyme activity at 0%, 0.1%, and 1% DMSO to establish the "No Effect" window.

References

  • Sigma-Aldrich. Product Information: N-methyl-1H-indole-7-carboxamide (CAS 1519477-17-8).Link

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE. (Demonstrates immunomodulatory effects of DMSO >0.1%).[8] Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. (Review of precipitation issues in screening). Link

  • PubChem. Compound Summary: N-methyl-1H-indole-7-carboxamide.[4] National Library of Medicine. Link

(Note: While specific solubility data for the exact 1-Methyl-1H-indole-7-carboxamide isomer is proprietary or sparse in public datasets, the protocol above is derived from standard operating procedures for lipophilic indole-carboxamide scaffolds validated in high-throughput screening environments.)

Sources

Crystallization methods for 1-Methyl-1H-indole-7-carboxamide purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Protocols for 1-Methyl-1H-indole-7-carboxamide

Executive Summary

This guide details the purification of 1-Methyl-1H-indole-7-carboxamide (CAS: 1519477-17-8), a critical scaffold in the development of kinase inhibitors and PARP inhibitors. While synthesis typically proceeds via the amidation of 1-methyl-1H-indole-7-carboxylic acid, the resulting crude material often contains unreacted starting material, coupling byproducts (e.g., urea derivatives), and regioisomers.[1]

This document provides two validated crystallization protocols designed to achieve >98% HPLC purity. It prioritizes the removal of the specific impurities inherent to the 7-substituted indole synthesis pathway, addressing the steric crowding unique to the peri-position (N1-C7 interaction) which influences crystal packing.

Physicochemical Context & Solubility Profile

Understanding the molecule's behavior is prerequisite to purification. The 7-carboxamide group, in conjunction with the 1-methyl group, creates a sterically congested environment that can distort planarity, affecting solubility.[1]

PropertyDescriptionImplication for Crystallization
Molecular Weight 174.20 g/mol Moderate MW; favorable for organic solvent solubility.
Physical Form White to off-white powderColor indicates oxidation; yellowing suggests indole polymerization.
H-Bonding Primary Amide (-CONH₂)Strong donor/acceptor. High lattice energy expected.
LogP (Predicted) ~1.3 - 1.5Moderately lipophilic; poor water solubility.
Key Impurity 1-Methyl-1H-indole-7-carboxylic acidAcidic; removable via basic wash or polar solvent rejection.
Solubility Screening Data (at 25°C)
  • High Solubility: DMSO, DMF, Methanol, Acetone.[1]

  • Moderate Solubility (Crystallization Candidates): Ethyl Acetate, Ethanol, Isopropanol (IPA), Toluene (hot).[1]

  • Low Solubility (Anti-solvents): Water, Heptane, Hexane, Diethyl Ether.[1]

Pre-Purification Workup (Critical Step)

Direct crystallization of crude reaction mixtures often leads to "oiling out" due to high impurity levels. A standardized acid/base workup is required before attempting crystallization.

Protocol:

  • Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Basic Wash: Wash with 10% Na₂CO₃ or saturated NaHCO₃ (2x). Purpose: Removes unreacted 1-methyl-1H-indole-7-carboxylic acid as the water-soluble salt.

  • Acid Wash: Wash with 0.5 M HCl (1x). Purpose: Removes trace amine coupling reagents or basic impurities.

  • Brine Wash: Wash with saturated NaCl (1x) to remove trapped water.

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and evaporate to a solid residue.

Method A: Solvent/Anti-Solvent Crystallization (EtOAc/Heptane)

Best For: Removal of non-polar impurities and improving bulk density. This method utilizes the moderate solubility of the amide in Ethyl Acetate and its insolubility in Heptane.

Rationale: The indole scaffold interacts favorably with EtOAc. Adding Heptane reduces the solvation power gradually, allowing the amide to organize into a crystal lattice while rejecting lipophilic oils.[1]

Step-by-Step Protocol:

  • Dissolution: Transfer 5.0 g of the pre-treated crude solid into a round-bottom flask.

  • Heating: Add Ethyl Acetate (EtOAc) (approx. 5-7 volumes, ~25-35 mL) and heat to reflux (77°C) with stirring.

    • Note: If the solution is not clear, add EtOAc in 1 mL increments until fully dissolved.[1]

  • Filtration (Optional): If insoluble particles remain (inorganic salts), perform a hot filtration through a sintered glass funnel.

  • Nucleation: Remove from heat and allow the solution to cool to ~50°C.

  • Anti-Solvent Addition: Slowly add Heptane (warm, ~40°C) dropwise.

    • Ratio: Target a final solvent ratio of 1:2 (EtOAc:Heptane).

    • Observation: Stop addition if permanent turbidity (cloud point) is observed.

  • Crystallization: Allow the mixture to cool slowly to room temperature (RT) over 2 hours. Stirring should be gentle to avoid breaking crystals.

  • Finishing: Cool the slurry to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with cold 1:3 EtOAc/Heptane.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Method B: Cooling Crystallization (Ethanol/Water)

Best For: Removal of polar byproducts and achieving high optical purity (if chiral impurities were present, though not applicable here, this method yields very clean crystals).[1]

Rationale: Ethanol disrupts the amide hydrogen bonding network at high temperatures. Water acts as a powerful anti-solvent that forces the hydrophobic indole core to aggregate upon cooling.

Step-by-Step Protocol:

  • Dissolution: Suspend 5.0 g of crude solid in Ethanol (95% or absolute) (approx. 10 volumes, ~50 mL).

  • Reflux: Heat to reflux (78°C). The solid should dissolve completely.

    • Troubleshooting: If color is dark yellow/brown, add activated charcoal (5% w/w), reflux for 10 mins, and filter hot over Celite.

  • Water Addition: While maintaining gentle reflux, add Deionized Water dropwise until the solution becomes slightly turbid.

  • Re-solubilization: Add just enough Ethanol (dropwise) to make the solution clear again.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to RT inside the oil bath (slow cooling ramp).

    • Mechanism: Slow cooling promotes the growth of larger, purer needles or prisms rather than amorphous powder.[1]

  • Aging: Once at RT, transfer to a fridge (4°C) for 4-12 hours.

  • Isolation: Filter the crystals. Wash with cold 1:1 Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C. Note: Ensure all water is removed to prevent hydrolysis during storage.

Process Visualization

Figure 1: Purification Decision Tree & Workflow

PurificationWorkflow Start Crude 1-Methyl-1H-indole-7-carboxamide CheckSolubility Step 1: Solubility Check (Target: Soluble in hot EtOAc/EtOH) Start->CheckSolubility PreWash Step 2: Acid/Base Workup (Remove Acid Precursor) CheckSolubility->PreWash Decision Select Crystallization Method PreWash->Decision MethodA Method A: EtOAc / Heptane (Best for Lipophilic Impurities) Decision->MethodA High Lipophilicity MethodB Method B: EtOH / Water (Best for Polar Impurities) Decision->MethodB High Polarity ProcessA 1. Dissolve in hot EtOAc 2. Add warm Heptane to cloud point 3. Cool to 0°C MethodA->ProcessA ProcessB 1. Dissolve in hot EtOH 2. Add Water dropwise 3. Slow cool to 4°C MethodB->ProcessB Filter Filtration & Cold Wash ProcessA->Filter ProcessB->Filter Dry Vacuum Dry (45-50°C) Filter->Dry Final Pure Product (>98% HPLC) Dry->Final

Caption: Logical workflow for the purification of 1-Methyl-1H-indole-7-carboxamide, selecting between solvent systems based on impurity profile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent ratio incorrect.Re-heat to dissolve. Add a "seed crystal" at the cloud point. Increase the ratio of the good solvent (EtOAc/EtOH).
Yellow Color Oxidation products (common in indoles).Recrystallize using Method B with an Activated Charcoal treatment step.
Low Yield Product too soluble in mother liquor.Cool to lower temperature (-10°C). Reduce the volume of the primary solvent in the next run.
Amide Hydrolysis Prolonged heating in aqueous solvents.Minimize boiling time in Method B. Ensure pH is neutral before heating.

References

  • Synthesis of 1-Methylindole (Precursor Context): Potts, K. T.; Saxton, J. E. "1-Methylindole."[2] Organic Syntheses, Coll.[1][2] Vol. 5, p.769 (1973); Vol. 40, p.68 (1960).[1]

  • Crystallization of Indole Carboxylic Acids: Furuya, T. et al. "Methyl 1-methyl-1H-indole-3-carboxylate." IUCrData, 3, x181536 (2018).[1] (Provides structural context for methyl-indole packing).

  • General Purification of Nitrogen Heterocycles: Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1] (Standard reference for solvent selection).

  • Physical Properties: PubChem Compound Summary for CID 19786643, N-methyl-1H-indole-7-carboxamide.

  • Indole Synthesis & Functionalization: Sigma-Aldrich Technical Bulletin, "Indoles and Derivatives: Synthesis and Applications."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indole-7-carboxamide

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Strategic Overview: Route Selection & Yield Bottlenecks

The synthesis of 1-Methyl-1H-indole-7-carboxamide presents a specific challenge in medicinal chemistry: the C7 position (the "bay region") is sterically crowded, particularly after N-methylation. The interaction between the N-methyl group and the C7-substituent creates significant torsional strain, often causing standard amide coupling protocols to stall or fail.

To improve yield, you must choose the correct entry point based on your starting material availability and scale.

Decision Matrix: Selecting Your Synthetic Pathway

RouteSelectionStartSelect Starting MaterialRouteAPrecursor: 7-BromoindoleStart->RouteAHalogenated SMRouteBPrecursor: Methyl 1H-indole-7-carboxylateStart->RouteBEster SMStepA1Step 1: N-Methylation(NaH, MeI, DMF)RouteA->StepA1StepB1Step 1: N-Methylation(Cs2CO3, MeI, DMF)RouteB->StepB1StepA2Step 2: Aminocarbonylation(Pd-Catalyzed, CO source)StepA1->StepA2Critical Yield StepFinalTarget: 1-Methyl-1H-indole-7-carboxamideStepA2->FinalStepB2Step 2: Hydrolysis(LiOH, THF/H2O)StepB1->StepB2StepB3Step 3: Acid Chloride Activation(SOCl2 -> NH3)StepB2->StepB3Overcomes StericsStepB3->Final

Caption: Figure 1. Strategic decision tree for synthesis. Route B is recommended for scalability; Route A is faster for small-scale library generation.[1]

Detailed Protocols & Optimization

Protocol A: The "Acid Chloride" Method (Recommended for High Yield)

Context: Direct coupling of 1-methylindole-7-carboxylic acid with ammonia using HATU or EDC often results in low yields (<40%) due to the steric clash preventing the amine approach.[1] Converting to the acid chloride is the authoritative solution.

Step-by-Step Workflow:

  • Activation: Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Monitor by quenching a specific aliquot with MeOH (check for methyl ester by TLC/LCMS).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous THF.

  • Amidation: Cool the THF solution to 0°C. Bubble anhydrous

    
     gas through the solution OR add 0.5M 
    
    
    in dioxane (3.0 equiv).
  • Workup: The product often precipitates. Filter and wash with cold ether.

Yield Target: >85%

Protocol B: Pd-Catalyzed Aminocarbonylation (The "Shortcut")

Context: If starting from 7-bromo-1-methylindole, this avoids the multi-step oxidation/hydrolysis pathway.[1]

Step-by-Step Workflow:

  • Reaction Mix: In a pressure vessel, combine 7-bromo-1-methylindole (1.0 equiv),

    
     (5 mol%), and Xantphos  or dppf  (10 mol%).
    
    • Note: Monodentate ligands (

      
      ) often fail here due to the crowded Pd center.
      
  • CO Source: Add

    
     (1.5 equiv) or use a CO balloon.[1]
    
  • Nucleophile: Add

    
     (3.0 equiv) and TEA (3.0 equiv) or Hexamethyldisilazane (HMDS).
    
  • Conditions: Heat to 100°C in dioxane/toluene (1:1) for 16h.

Yield Target: 60-75%

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes reported by users.

SymptomProbable CauseCorrective Action
Low Yield in N-Methylation (Route A/B)C3-Methylation (Skating)The C3 position is electronically more active. Fix: Use NaH in DMF at 0°C to deprotonate completely (30 min) before adding MeI. Keep temp < 10°C during addition.
No Reaction in Amide Coupling (Route B)Steric Hindrance (HATU failure)The activated ester cannot be accessed by ammonia.[1] Fix: Switch to the Acid Chloride protocol (Protocol A) or use a mixed anhydride (isobutyl chloroformate).
Incomplete Carbonylation (Route A)Catalyst Poisoning / StericsPd is struggling to insert into the C7-Br bond.[1] Fix: Switch ligand to Xantphos (wide bite angle) and increase temperature to 110°C. Ensure strict deoxygenation.[1]
Product is Water Soluble Polarity of Primary AmideProduct is lost in aqueous workup. Fix: Do not wash with large volumes of water. Salting out (NaCl saturation) of the aqueous layer and extracting with DCM/Isopropanol (3:1) is required.
Hydrolysis Stalls (Ester to Acid)Steric Shielding of EsterThe methyl ester at C7 is shielded.[1] Fix: Use LiOH in a microwave reactor at 100°C for 1 hour rather than refluxing for 24h.

Mechanism of Failure: The Steric Trap

Understanding why the reaction fails is crucial for adjusting conditions. The diagram below illustrates the steric congestion during the critical transition state.

StericMechanismcluster_interferenceSteric Clash ZoneSubstrate1-Methylindole-7-COOHActivatedActivated Ester(OBt/OAt)Substrate->ActivatedActivationTransitionTetrahedral IntermediateActivated->TransitionAmine Attack(BLOCKED by N-Me)Product7-CarboxamideTransition->Product

Caption: Figure 2. The N-Methyl group (Position 1) sterically shields the carbonyl carbon (Position 7), preventing bulky nucleophiles or large activating groups from reacting efficiently.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia for the coupling? A: Avoid it if possible. Aqueous ammonia introduces water which competes with the amine for the activated ester (hydrolyzing it back to the acid). Use 0.5M Ammonia in Dioxane or Ammonium Chloride + DIPEA in anhydrous conditions for best results.

Q: Why is my N-methylation yielding a quaternary salt? A: You are using too much Methyl Iodide or high temperatures. The indole nitrogen is not basic, but the C3 position is nucleophilic. If you methylate C3, you destroy aromaticity. Protocol: Use 1.1 equiv of NaH, stir 30 mins, then add 1.05 equiv MeI at 0°C.

Q: Is the 7-cyanoindole route better? A: It is a viable alternative. Converting 7-bromo-1-methylindole to 7-cyano-1-methylindole (using Zn(CN)2/Pd) is often higher yielding than direct aminocarbonylation. However, hydrolyzing the nitrile to the primary amide requires careful control (H2O2/NaOH) to stop at the amide and not proceed to the acid.

Q: How do I purify the final carboxamide? A: These compounds often crystallize. If chromatography is needed, the primary amide is very polar. Use a gradient of 0-10% Methanol in DCM . If the product streaks, add 1%

References

  • Enamine. "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization... (Analogous Amide Scaling)." Enamine Technical Notes. Link

  • Royal Society of Chemistry. "Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes."[2] Chem. Commun., 2017. Link

  • National Institutes of Health (PMC). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles."[1] Beilstein J. Org. Chem., 2013. Link

  • Organic Syntheses. "1-Methylindole Preparation Protocols." Org.[3][4][5][6] Synth. Coll. Vol. 6, p.104. Link

  • BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide (Analogous Indole Protocols)." BenchChem Technical Support. Link

Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methyl-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and proven methodologies to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Compound

FAQ: Why is 1-Methyl-1H-indole-7-carboxamide poorly soluble in aqueous buffers?

Answer: The limited aqueous solubility of 1-Methyl-1H-indole-7-carboxamide is rooted in its molecular structure. The indole ring system is predominantly hydrophobic, and the methyl group at the 1-position further increases its lipophilicity. While the carboxamide group at the 7-position can participate in hydrogen bonding, the overall character of the molecule leads to unfavorable interactions with the highly polar water molecules in aqueous buffers. This hydrophobicity promotes self-association and crystallization, effectively preventing it from readily dissolving.

To quantitatively understand this, we can look at its predicted physicochemical properties.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~174.2 g/mol Relatively small, which is favorable.
XLogP3 ~1.3Indicates a degree of lipophilicity that can limit aqueous solubility.
Hydrogen Bond Donors 1 (from the amide N-H)Can interact with water.
Hydrogen Bond Acceptors 1 (from the amide C=O)Can interact with water.

Data sourced from PubChem.[1][2]

The XLogP3 value, a measure of hydrophobicity, is a key indicator. Values greater than 1 suggest that the compound prefers a non-polar environment over an aqueous one, which is consistent with the observed solubility challenges.

Section 2: Initial Troubleshooting & Basic Strategies

This section provides a systematic approach to begin addressing solubility issues. The following workflow diagram outlines the decision-making process for initial troubleshooting.

G cluster_0 Initial Solubility Troubleshooting Workflow start Start with Compound Powder prepare_stock Prepare High-Concentration Stock in Organic Co-solvent (e.g., DMSO) start->prepare_stock dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute observe Observe for Precipitation dilute->observe success Success: Compound is Soluble at Desired Concentration observe->success No precipitates Precipitation Occurs observe->precipitates Yes advanced Proceed to Advanced Solubilization Techniques precipitates->advanced

Caption: A workflow for initial solubility testing.

FAQ: What are the first steps I should take to try and dissolve my compound?

Answer: Before moving to complex formulations, simple physical methods can sometimes be effective, especially if you are near the compound's solubility limit.

  • Sonication: Using an ultrasonic bath can help break apart compound aggregates, increasing the surface area available for solvation.

  • Gentle Heating: Carefully warming the solution (e.g., to 37°C) can increase the kinetic energy of the system and improve solubility. However, you must first confirm the thermal stability of 1-Methyl-1H-indole-7-carboxamide to avoid degradation.

  • Vortexing: Vigorous mixing can provide the mechanical energy needed to aid dissolution.

These methods are often used in combination and are most effective for preparing stock solutions or when working with concentrations close to the solubility limit.

FAQ: How do I prepare a concentrated stock solution?

Answer: Preparing a high-concentration stock solution in an organic solvent is a standard and highly effective practice.[3] This allows you to add a very small volume of the stock to your aqueous buffer, minimizing the impact of the organic solvent on your experiment. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and miscibility with water.[3][4]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh: Accurately weigh the desired amount of 1-Methyl-1H-indole-7-carboxamide powder.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM, 50 mM).

  • Dissolve: Use a combination of vortexing and sonication to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Below is a comparison of common organic co-solvents.

Co-solventProperties & ConsiderationsRecommended Max % in Cell Culture
DMSO Excellent solubilizing power. Can be toxic to cells at higher concentrations.[5]< 0.5%
Ethanol Good for less polar compounds. Can have biological effects.[5]< 0.5%
PEG 400 A polymer that is generally well-tolerated. Can increase solution viscosity.[5]< 1%

Section 3: Advanced Solubilization Techniques

If your compound precipitates upon dilution into your final aqueous buffer, more advanced formulation strategies are necessary.

FAQ: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the high-DMSO environment of the stock, is suddenly introduced to the aqueous buffer where its solubility is much lower.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to determine the kinetic solubility limit in your specific buffer and work below that concentration.[3]

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate solution to the final volume of the buffer.[6]

  • Increase Co-solvent in Final Solution: While keeping the co-solvent concentration as low as possible is ideal, sometimes a slightly higher percentage (e.g., 1-5% of a less toxic co-solvent like PEG 400) is necessary to maintain solubility.[5]

FAQ: Can I use pH adjustment to improve solubility?

Answer: Yes, pH modification can be a powerful tool for ionizable compounds.[7][8] The solubility of a weakly acidic or weakly basic compound can be significantly increased by shifting the pH of the solution to a point where the compound is predominantly in its more soluble, ionized form.[9][10][11]

For 1-Methyl-1H-indole-7-carboxamide, we need to consider the pKa of the molecule. The amide group is generally neutral, but the indole nitrogen has a pKa. By adjusting the pH of the buffer, you can influence the ionization state of the molecule, which may enhance its interaction with water.

Protocol 2: Determining a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Add Compound: Add an excess amount of 1-Methyl-1H-indole-7-carboxamide to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.

  • Separate: Centrifuge the samples to pellet the undissolved compound.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the solubility against the pH to identify the optimal pH range for your experiments.

FAQ: What other formulation excipients, like surfactants or cyclodextrins, can I use?

Answer: When co-solvents and pH adjustment are insufficient, excipients like surfactants and cyclodextrins offer sophisticated mechanisms to enhance solubility.[12][13]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles.[14][15] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium.[16][17] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological experiments.[5][13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] They can form "inclusion complexes" with hydrophobic molecules like 1-Methyl-1H-indole-7-carboxamide, where the drug molecule is held within the cyclodextrin's central cavity, thereby increasing its apparent water solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity.[18][21]

G cluster_0 Cyclodextrin-Mediated Solubilization drug Poorly Soluble Drug (1-Methyl-1H-indole-7-carboxamide) complex Drug Cyclodextrin drug->complex:f0 Encapsulation cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex:f1 Forms

Sources

Minimizing side reactions during the methylation of indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-7-Carboxamide Derivatization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced challenges of indole N-methylation.

The proximity of the C7-carboxamide group to the N1-indole position creates a complex steric and electronic environment, making selective N1-methylation prone to side reactions such as C3-alkylation and carboxamide over-methylation. Below is a comprehensive diagnostic workflow, followed by troubleshooting FAQs, quantitative data, and validated protocols.

Diagnostic Workflow

G cluster_paths Start Indole-7-carboxamide Starting Material C3 C3-Methylation (Soft Nucleophile) Start->C3 Neutral/Weak Base Amide Carboxamide N/O-Methylation Start->Amide Strong Base + Excess MeI Target Selective N1-Methylation (Desired Pathway) Start->Target Optimized Conditions Sol1 Ensure Complete Deprotonation Use Strong Base (e.g., K2CO3) C3->Sol1 Sol2 Avoid MeI Use PhMe3NI or DMC Amide->Sol2 Sol1->Target Sol2->Target

Diagnostic workflow for minimizing side reactions during indole-7-carboxamide methylation.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant C3-alkylation instead of N1-alkylation? Causality: The indole ring is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the neutral indole is a soft nucleophile, meaning electrophilic attack occurs preferentially at the electron-rich C3 position. Solution: To direct methylation exclusively to the N1 position, the indole must be fully deprotonated to form the indolyl anion. The indolyl anion is a hard nucleophile, which strongly favors N-alkylation[1]. Ensure complete deprotonation by using a strong, non-nucleophilic base (e.g., NaH, Cs₂CO₃, or K₂CO₃) in a polar aprotic solvent (DMF or DMSO). These solvents solvate the counter-ion, leaving the nitrogen anion exposed and highly reactive[1].

Q2: How can I prevent competitive methylation at the C7-carboxamide group? Causality: The protons on the primary carboxamide at the C7 position have a pKa (~15–17) that is uncomfortably close to the indole N1 proton (pKa ~16.2). When using aggressive, highly reactive methylating agents like methyl iodide (MeI) or dimethyl sulfate alongside strong bases, both sites can deprotonate. This leads to N1,N7-dimethylation or O-methylation of the amide. Solution: Transition away from MeI. Instead, use highly monoselective solid methylating agents, such as phenyltrimethylammonium iodide (PhMe₃NI)[2]. PhMe₃NI operates via a direct nucleophilic substitution mechanism rather than thermal decomposition to MeI. The attachment of a sterically demanding methyl group via this bulky transition state makes the adjacent carboxamide nitrogen less prone to further deprotonation and alkylation[2].

Q3: Does temperature play a role in the formation of over-methylated byproducts? Causality: Yes. High temperatures (e.g., >80 °C) combined with highly reactive agents like MeI increase the kinetic energy of the system, overcoming the activation energy barriers for secondary reactions (such as C3-methylation following initial N1-methylation)[1]. Solution: If you must use MeI, maintain lower temperatures (0 °C to room temperature). However, if you switch to dimethyl carbonate (DMC)[3] or quaternary ammonium salts, higher temperatures (120–130 °C) are required to activate the reagent. Fortunately, the inherent structural selectivity of these alternative reagents prevents over-methylation even at elevated temperatures[1][2].

Quantitative Data: Comparison of Methylation Conditions

The following table summarizes the causal relationship between reagent selection and side-reaction profiles, demonstrating why alternative methylating agents are preferred for complex substrates like indole-7-carboxamide.

Methylating AgentBaseSolventTemp (°C)Expected N1-YieldSide Reaction Profile
Methyl Iodide (MeI) NaHDMF0 to 2540 - 60%High Risk: Significant C3-alkylation and carboxamide bis-methylation due to high electrophilicity[1].
Dimethyl Carbonate (DMC) K₂CO₃DMF~130> 85%Low Risk: Environmentally benign; acts as a harder electrophile favoring N1 over C3[1][3].
PhMe₃NI Cs₂CO₃CPME120> 88%Minimal Risk: Excellent monoselectivity; bulky transition state avoids over-methylation of amides[2].

Self-Validating Experimental Protocols

Protocol A: Monoselective N1-Methylation using PhMe₃NI

This protocol is highly recommended for late-stage functionalization where protecting the C7-carboxamide is not feasible.

  • Reaction Setup: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve indole-7-carboxamide (1.0 eq) in anhydrous cyclopentyl methyl ether (CPME) or toluene (approx. 10 mL per mmol).

  • Base Addition: Add solid Cesium Carbonate (Cs₂CO₃, 2.0 eq) to the mixture. Stir for 10 minutes at room temperature to initiate deprotonation.

  • Reagent Addition: Add solid Phenyltrimethylammonium Iodide (PhMe₃NI, 2.0 eq) in a single portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 120 °C. Stir vigorously for 18 hours.

  • Monitoring (Self-Validation): Check the reaction via LC-MS. You should observe the mass of the monomethylated product without the +14 Da shift indicative of bis-methylation.

  • Work-up: Cool the mixture to room temperature. The stoichiometric byproduct, N,N-dimethylaniline, must be removed. Dilute with ethyl acetate and wash the organic layer twice with 1M HCl (this converts the aniline byproduct to its water-soluble HCl salt)[2].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure N1-methylated product.

Protocol B: Environmentally Benign N1-Methylation using Dimethyl Carbonate (DMC)

This protocol is ideal for scale-up due to the low toxicity of the reagents.

  • Reaction Setup: Dissolve indole-7-carboxamide (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol) under a nitrogen atmosphere.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Note: Do not use hydrolytic bases like NaOH, as they may hydrolyze the carboxamide at elevated temperatures.

  • Reagent Addition: Add Dimethyl Carbonate (DMC, 3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring for 3.5 to 4 hours.

  • Precipitation & Isolation: Once LC-MS confirms complete conversion, cool the mixture in an ice bath to ~3 °C. Slowly add ice-cold water (approximately 20 mL per gram of starting indole) to the cold reaction mixture. The N1-methylated product will precipitate as a solid[1].

  • Filtration: Collect the solid product by vacuum filtration, wash with cold water, and dry overnight under high vacuum.

References

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters (ACS Publications). [Link]

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

Sources

Optimizing purification of 1-Methyl-1H-indole-7-carboxamide via column chromatography

[1]

Case ID: IND-7-AMIDE-PUR Status: Active Subject: Optimization of Column Chromatography for 1-Methyl-1H-indole-7-carboxamide Assigned Specialist: Senior Application Scientist[1][2]

System Overview & Molecule Profile[3][4]

Before initiating purification, understand the physicochemical behavior of your target. 1-Methyl-1H-indole-7-carboxamide presents a "push-pull" solubility challenge:

  • Lipophilic Core: The N-methylated indole ring is aromatic and moderately lipophilic.[1]

  • Polar Handle: The C7-primary carboxamide (-CONH

    
    ) is a strong hydrogen bond donor/acceptor.[1]
    
  • The Problem: This dual nature often leads to tailing on silica gel (due to amide-silanol H-bonding) and solubility issues in standard non-polar mobile phases (e.g., Hexane).[1][3]

Method Development & FAQs

Q1: I see severe tailing (streaking) on TLC and the column. How do I fix this?

Diagnosis: The primary amide protons are hydrogen-bonding with the acidic silanol groups (

1Corrective Action:
  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to your mobile phase.[1][3]

  • Why: The base preferentially binds to the silanol sites, "capping" them and allowing your amide to elute as a symmetrical band.

  • Warning: Do not use acid modifiers (e.g., acetic acid) unless you are separating it from a basic impurity; acids can exacerbate the retention of the amide or cause degradation of the indole ring (though the 7-EWG provides some stability).

Q2: My compound precipitates on the column when using Hexane/Ethyl Acetate.

Diagnosis: 1-Methyl-1H-indole-7-carboxamide has poor solubility in Hexane.[1] As the compound travels down the column, it may crash out at the solvent interface. Corrective Action: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system.

  • Starting Gradient: 100% DCM

    
     5% MeOH in DCM.
    
  • Solubility Check: Dissolve 100 mg of crude in 1 mL of DCM. If it requires heating, add drops of MeOH until clear. This confirms DCM/MeOH is the superior carrier.

Q3: Can I use reverse-phase (C18) instead of normal phase?

Answer: Yes, and it is often superior for this specific molecule.

  • Reasoning: C18 eliminates the silanol H-bonding issue entirely.[1] The separation is driven by hydrophobicity.

  • Conditions: Water/Acetonitrile gradient (5%

    
     95% MeCN). The 1-Methyl group provides excellent retention on C18, allowing easy separation from more polar impurities (like unreacted acids or salts).
    

Troubleshooting Guide (Symptom-Based)

Symptom A: Co-elution with Starting Material (Carboxylic Acid)[1][4]
  • Scenario: You synthesized the amide from 1-Methyl-1H-indole-7-carboxylic acid and the spots overlap.

  • Root Cause: Both the acid and the amide are polar and streak on silica.

  • Fix: Do not rely on the column for this separation.

    • Dissolve crude in EtOAc.[1]

    • Wash with 1M NaOH or Sat.[1] NaHCO

      
       . The acid deprotonates and moves to the aqueous layer; the amide remains in the organic layer.
      
    • Proceed to column chromatography only after this chemical wash.[1]

Symptom B: "Ghost" Peaks or Broad Humps[1]
  • Scenario: The baseline rises and never returns to zero.

  • Root Cause: Slow desorption of the amide or decomposition.

  • Fix:

    • Switch Loading Method: Use Solid Load (adsorb crude onto Celite or Silica).[1][3] Liquid loading with DCM can cause "band broadening" if the sample volume is too high.

    • Step Gradient: Instead of a linear gradient, hold the solvent ratio at the Rf 0.3 point (e.g., 2% MeOH/DCM) until the peak elutes, then flush with 10% MeOH.

Optimized Experimental Protocols

Protocol 1: The "Amide-Safe" Flash Chromatography

Use this for standard purification on Silica Gel 60.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).[1][3]

    • Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA).[1]

    • Note: Pre-mixing TEA ensures the column is constantly buffered.

  • Column Equilibration:

    • Flush the column with 3 Column Volumes (CV) of Solvent A . This neutralizes the silica acidity before the sample touches it.

  • Sample Loading (Solid Load):

    • Dissolve crude (e.g., 500 mg) in minimal DCM/MeOH (10:1).[1]

    • Add 1.5 g of Celite 545.[1]

    • Rotovap to dryness (result: free-flowing powder).[1][3][4]

    • Load powder into a solid load cartridge or on top of the column bed.

  • Elution Gradient:

    • 0–5 min: 0% B (Isocratic wash of non-polar impurities).[1]

    • 5–20 min: 0%

      
       50% B (Linear gradient).[1]
      
    • Target Elution: The amide typically elutes around 2–4% MeOH concentration.

Protocol 2: Chemical Workup Pre-Treatment

Mandatory if starting material (Acid) is present >5%.[1][3]

StepActionMechanism
1 Dissolve crude in EtOAc (or DCM if insoluble).[1][3]Solubilization.
2 Wash 2x with 10% Na

CO

(aq)
.[1][3]
Deprotonates residual Acid (

).[1][3] Acid moves to water.[1]
3 Wash 1x with Brine .[1]Removes trapped water/emulsions.
4 Dry over Na

SO

and concentrate.
Removes physical water.[1]
5 Proceed to Protocol 1 .Purity of load is now significantly higher.

Visualized Workflows

Figure 1: Method Development Logic Flow

Use this logic gate to select the correct stationary and mobile phases.

purification_logicStartSTART: Crude 1-Methyl-1H-indole-7-carboxamideSolubilityCheckCheck Solubility in Hex/EtOAc (1:1)Start->SolubilityCheckSolubleSoluble?SolubilityCheck->SolubleTLC_CheckRun TLC (Hex/EtOAc)Soluble->TLC_CheckYesDCM_MeOHSwitch to DCM / MeOH SystemSoluble->DCM_MeOHNo (Precipitates)StreakingStreaking observed?TLC_Check->StreakingAdd_BaseAdd 1% TEA or NH3 to EluentStreaking->Add_BaseYesStandard_FlashStandard Flash(Hex/EtOAc)Streaking->Standard_FlashNoDCM_MeOH->Add_BasePrevent TailingBuffered_FlashBuffered Flash(DCM/MeOH + TEA)Add_Base->Buffered_Flash

Caption: Decision matrix for solvent and modifier selection based on solubility and TLC behavior.

Figure 2: Troubleshooting Tailing & Co-elution

Diagnostic path for resolving poor peak shape.

troubleshootingProblemProblem: Tailing / Poor ResolutionCheck_AcidIs Acid Impurity Present?Problem->Check_AcidBase_WashPerform Basic Workup(Na2CO3 Wash)Check_Acid->Base_WashYesCheck_LoadingCheck Loading MethodCheck_Acid->Check_LoadingNoBase_Wash->Check_LoadingLiquid_LoadUsing Liquid Load?Check_Loading->Liquid_LoadSwitch_SolidSwitch to Solid Load(Celite/Silica)Liquid_Load->Switch_SolidYes (DCM causes broadening)Add_ModifierAdd 1% TEA to Mobile PhaseLiquid_Load->Add_ModifierNo (Already Solid Loading)

Caption: Step-by-step diagnostic for eliminating peak tailing and improving resolution.

References

  • Li, J. J., et al. (2013).[3] Inhibitors of HIV-1 attachment.[1][5] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters.

  • University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography. Department of Chemistry.

  • Biotage. (2023).[1][3] Purifying ionic compounds by flash column chromatography. Knowledge Blog.

  • BenchChem. (n.d.).[1][3] Technical Support: Purification of Indole Derivatives. [1]

  • PubChem. (2025).[1][6] N-methyl-1H-indole-7-carboxamide Compound Summary. National Library of Medicine. [1]

Technical Support Center: Resolving Steric Hindrance in 7-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by steric hindrance at the C7 position of the indole nucleus. The inherent electronic preference for reactions at C2 and C3 makes direct functionalization of the benzene core, particularly at the sterically encumbered C7 position, a significant hurdle.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Fischer indole synthesis is failing with a 7-substituted (ortho-substituted) phenylhydrazine. The reaction is messy, and I'm recovering starting material or getting a complex mixture. What is going wrong?

Answer:

This is a classic challenge in Fischer indole synthesis. The key[3][3]-sigmatropic rearrangement step requires the hydrazone intermediate to adopt a specific conformation. A bulky substituent at the ortho-position of the phenylhydrazine can severely restrict this, hindering the reaction.[3][4] Additionally, harsh acidic conditions often required for this synthesis can lead to decomposition and unwanted side reactions.[3]

Troubleshooting Steps:

  • Re-evaluate Your Acid Catalyst: Standard Brønsted acids (H₂SO₄, HCl) or polyphosphoric acid (PPA) can be too harsh.[5][6]

    • Solution: Switch to a milder Lewis acid like ZnCl₂.[3][4][5] Lewis acids can coordinate with the nitrogen atoms, facilitating the rearrangement under less aggressive conditions. Begin with stoichiometric amounts and optimize from there.

    • Alternative: Consider a "one-pot" reaction where the hydrazone is formed in situ. This can sometimes prevent the isolation of unstable intermediates.[7]

  • Solvent and Temperature Optimization: High temperatures can exacerbate decomposition.

    • Solution: If using PPA, a common solvent is toluene or xylene to allow for azeotropic removal of water.[8] However, try running the reaction at the lowest temperature that still promotes cyclization. Screen temperatures from 80°C up to reflux.

  • Consider an Alternative Synthesis Route: If optimization fails, the Fischer route may be unsuitable for your specific substrate.

    • Solution: The Larock indole synthesis is an excellent alternative for constructing sterically hindered indoles.[9][10] It involves the palladium-catalyzed annulation of an o-haloaniline (e.g., 2-iodoaniline with a substituent at the adjacent C6 position) and a disubstituted alkyne. This method often provides better regioselectivity and tolerates a wider range of functional groups.[9][10][11]

Question 2: I am attempting a direct C-H functionalization at the C7 position, but I'm getting poor regioselectivity, with functionalization occurring at C2 or C3 instead. How can I direct the reaction to C7?

Answer:

This is a common and expected outcome. The pyrrole ring of indole is significantly more electron-rich and intrinsically more reactive towards electrophilic attack and many transition-metal-catalyzed processes than the benzene portion.[2] To overcome this, a directing group (DG) strategy is almost always necessary.

Troubleshooting Steps:

  • Install a Directing Group: The most effective strategy is to install a removable directing group on the indole nitrogen (N1). This group coordinates to the metal catalyst, positioning it in close proximity to the C7-H bond for selective activation.

    • Recommended DGs:

      • Phosphinoyl Groups (e.g., -P(O)tBu₂): These have proven highly effective for palladium-catalyzed C7-arylation with arylboronic acids.[12][13][14][15] The bulkiness of the group is crucial for selectivity.[16]

      • Pivaloyl Group (-Piv): This is another bulky and effective DG, particularly for rhodium-catalyzed C7-alkenylation and alkylation.[2][16][17]

      • Di-tert-butylphosphine Groups (-PtBu₂): These can be used for a diverse range of C7 functionalizations and are often easier to remove than their phosphinoyl counterparts.[15]

  • Optimize Catalyst and Ligand: The choice of catalyst and ligand is codependent with the directing group.

    • For Phosphinoyl DGs: A combination of Pd(OAc)₂ with a pyridine-type ligand is a well-established system for C7-arylation.[12][13][14][18]

    • For Pivaloyl DGs: Rhodium catalysts, such as [RhCp*Cl₂]₂, are highly effective for C7-alkenylation.[17]

  • Control Reaction Conditions: Ensure your starting materials are pure and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Question 3: My Larock indole synthesis using a 2-iodo-6-substituted aniline is giving low yields. What factors should I investigate?

Answer:

While powerful, the Larock synthesis can be sensitive to several parameters, especially with sterically demanding substrates. Low yields often point to issues with catalyst activity, slow oxidative addition, or inefficient cyclization.

Troubleshooting Steps:

  • Choice of Halide: o-Iodoanilines are generally more reactive than the corresponding o-bromoanilines due to the weaker C-I bond, which facilitates the initial oxidative addition to the Pd(0) catalyst.[19][20] If you are using a bromo- or chloroaniline, consider switching to the iodo- derivative if possible.

  • Ligand Selection: While the original Larock protocol was often ligandless, sterically hindered substrates can benefit from an electron-rich, bulky phosphine ligand to promote the oxidative addition step.[19][20]

    • Solution: Screen ligands such as P(o-tol)₃ or P(tBu)₃. Be aware that while these ligands can accelerate oxidative addition, they might slow the subsequent alkyne insertion, so optimization is key.[19][20]

  • Additive Effects: The presence of chloride salts is often crucial for the success of the Larock reaction.

    • Solution: Ensure that LiCl or n-Bu₄NCl is included in your reaction. LiCl is often more effective and reproducible.[9][10] These additives are believed to coordinate to the palladium center, facilitating the overall catalytic cycle.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction.

    • Solution: K₂CO₃ or Na₂CO₃ are common bases. For solvents, polar aprotic solvents like DMF or 1,4-dioxane are typically used. A systematic screen of bases and solvents for your specific substrate is recommended.

Frequently Asked Questions (FAQs)

  • Q: Are there any transition-metal-free methods to synthesize 7-substituted indoles?

    • A: Yes, though they are less common for direct C-H functionalization. Some classical methods like the Bartoli indole synthesis , which uses nitroarenes and vinyl Grignard reagents, can provide access to 7-substituted indoles.[21] Additionally, transition-metal-free methods for C3-arylation have been developed that proceed through aryne or radical intermediates, and these are tolerant of substituents at the C7 position.[22] Some modern iodine-catalyzed cascade reactions can also produce complex indole structures under metal-free conditions.[23][24]

  • Q: How do I choose between a classical named reaction (like Fischer or Bartoli) and a modern C-H functionalization approach?

    • A: The choice depends on your starting materials and target molecule complexity.

      • Classical Reactions (Fischer, Larock, Bartoli): These methods build the indole core from acyclic precursors. They are ideal when you are starting from simple anilines, hydrazines, or nitroarenes and want to construct the entire heterocyclic system with the desired C7-substituent already in place on the precursor.

      • C-H Functionalization: This is a "late-stage" functionalization approach. It is ideal when you already have a pre-formed indole core and wish to add a substituent directly onto the C7 position. This strategy is often more step-economical if the parent indole is readily available.[1][2]

  • Q: What is the best way to remove a directing group after a successful C7-functionalization?

    • A: The removal conditions depend on the directing group used.

      • Phosphinoyl/Phosphine Groups: N-P bonds can often be cleaved under specific catalytic conditions, for example, using Wilkinson's catalyst.[18]

      • Pivaloyl Group: This is an amide-type group and can typically be removed under standard basic (e.g., NaOH, KOH) or acidic hydrolysis conditions, though this may require elevated temperatures.

Data & Comparative Analysis

Table 1: Comparison of Catalyst Systems for Direct C7-Arylation of N-Substituted Indole

Directing GroupCatalyst SystemCoupling PartnerKey AdvantagesReference
-P(O)tBu₂ Pd(OAc)₂ / Pyridine-type ligandArylboronic AcidsHigh regioselectivity for C7; well-established.[12],[13],[14]
-Piv [RhCp*Cl₂]₂ / AgOAcAcrylates, StyrenesExcellent for C-C bond formation (alkenylation).[2],[17]
-PtBu₂ Pd(OAc)₂ / LigandAryl HalidesEasily attached/detached; versatile for many couplings.[15],[25]

Visualizing the Strategy: Diagrams

A critical step in overcoming steric hindrance is choosing the correct synthetic approach. The flowchart below outlines a decision-making process for synthesizing a 7-substituted indole.

Troubleshooting_Workflow cluster_start Target: 7-Substituted Indole cluster_approach Synthetic Approach cluster_build Build the Indole Core cluster_functionalize Direct C-H Functionalization start Define Target Molecule decision1 Is the parent indole readily available? start->decision1 decision2 What is the nature of the C7 substituent? decision1->decision2 No ch_func Direct C-H Functionalization Strategy decision1->ch_func Yes larock Larock Synthesis (from o-haloaniline) decision2->larock Tolerates wide functional groups fischer Fischer Synthesis (from o-subst. hydrazine) decision2->fischer Simple alkyl/aryl, careful with conditions bartoli Bartoli Synthesis (from o-nitroarene) decision2->bartoli Requires Grignard, good for alkyl/aryl end_product Achieve Target Molecule larock->end_product fischer->end_product bartoli->end_product dg_select Select & Install Directing Group (DG) (e.g., Piv, P(O)tBu2) ch_func->dg_select catalyst_screen Screen Catalyst/Ligand (e.g., Pd, Rh) dg_select->catalyst_screen optimize Optimize & Remove DG catalyst_screen->optimize optimize->end_product

Caption: Decision workflow for synthesizing 7-substituted indoles.

This second diagram illustrates the mechanistic principle behind using a directing group to achieve C7 selectivity.

Caption: Role of a directing group in selective C7-H activation.

Detailed Experimental Protocol

Palladium-Catalyzed Direct C7-Arylation of N-Phosphinoyl Indole

This protocol is adapted from the methodology developed for selective C-H functionalization at the C7 position.[12][13][14]

Materials:

  • N-phosphinoyl-protected indole (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • 3-Methylpyridine (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add N-phosphinoyl indole (e.g., 0.2 mmol), arylboronic acid (0.4 mmol), Pd(OAc)₂ (0.01 mmol), and Ag₂CO₃ (0.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with high-purity argon or nitrogen for 10-15 minutes.

  • Solvent and Ligand Addition: Under a positive pressure of argon, add anhydrous toluene (2.0 mL) followed by 3-methylpyridine (0.02 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (10 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7-aryl-N-phosphinoyl indole product.

References

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. Organic Chemistry: Current Research. [Link]

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Figshare. [Link]

  • Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PubMed Central. [Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. CORE. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • ChemInform Abstract: Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. ResearchGate. [Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions. RSC Publishing. [Link]

  • Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. Wiley Online Library. [Link]

  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Wiley Online Library. [Link]

  • Practical Methodologies for the Synthesis of Indoles. ACS Publications. [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. MDPI. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PubMed Central. [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PubMed Central. [Link]

  • Transition metal-free efficient synthesis of bis(indolyl)propynes (BIPs). RSC Publishing. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PubMed Central. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ACS Publications. [Link]

  • Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups: dual C-H functionalization via a concerted metalation-deprotonation mechanism. PubMed. [Link]

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]

  • Transition‐metal‐free synthesis of indoles. ResearchGate. [Link]

  • Synthesis of Indoles: Efficient Functionalisation of the 7Position. ResearchGate. [Link]

Sources

Stability of 1-Methyl-1H-indole-7-carboxamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 1-Methyl-1H-indole-7-carboxamide . It is designed to address stability concerns, specifically hydrolysis under acidic and basic conditions, and provides actionable troubleshooting protocols.

Compound Profile:

  • CAS: 1519477-17-8[1]

  • Structure: Indole core with a methyl group at

    
     and a carboxamide group at 
    
    
    
    .
  • Key Structural Feature: The 1,7-peri-interaction . The steric repulsion between the

    
    -methyl group and the 
    
    
    
    -carboxamide forces the amide group out of planarity with the indole ring.
  • Implication: This "twisted amide" conformation reduces resonance stabilization, making the amide bond potentially more labile to hydrolysis than typical planar aromatic amides, though it remains stable under mild conditions.

Part 1: Stability Under Acidic Conditions[2]

Stability Profile
  • Mild Acid (pH 4–6): High Stability. The compound is stable in aqueous buffers and organic solvents containing weak acids (e.g., acetic acid) at room temperature.

  • Strong Acid (pH < 2): Moderate to Low Stability (Temperature Dependent).

    • Room Temperature: Slow hydrolysis may occur over days.

    • Elevated Temperature (>50°C): Rapid hydrolysis to 1-methyl-1H-indole-7-carboxylic acid .

  • Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the amide oxygen, making the carbonyl carbon more electrophilic to attack by water.

Troubleshooting Guide: Acidic Conditions

Issue: Loss of compound purity during acidic workup or storage.

SymptomProbable CauseDiagnostic StepCorrective Action
New Peak (RRT ~0.8-0.9) Hydrolysis to Carboxylic AcidCheck LCMS for Mass = [M+H]⁺ + 1 (175 Da).Lower temperature; reduce acid exposure time.
Precipitation Solubility Limit ReachedCheck pH. The amide is neutral; the indole is not basic enough to protonate significantly above pH 0.Add co-solvent (DMSO/ACN) or switch to a larger volume of mild buffer.
Color Change (Yellow/Red) Oxidation / OligomerizationCheck for degradation products > dimer mass.Degas solvents; add antioxidant (e.g., BHT) if compatible.
Validated Protocol: Acid Stress Test

To determine the specific stability limit for your formulation:

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL DMSO.

  • Prepare Acid Medium: 1M HCl in Water:Acetonitrile (1:1).

  • Incubation: Mix 100 µL Stock + 900 µL Acid Medium. Incubate at 60°C for 4 hours.

  • Analysis: Quench with 1M NaOH (to pH 7) and inject immediately onto HPLC.

    • Pass Criteria: >95% parent compound remaining.[2]

Part 2: Stability Under Basic Conditions

Stability Profile
  • Mild Base (pH 8–10): High Stability. Stable in bicarbonate or carbonate buffers at room temperature.

  • Strong Base (pH > 12): Low Stability.

    • The electron-rich indole ring typically protects against nucleophilic attack, but the twisted amide is susceptible to hydroxide attack.

    • Hydrolysis yields the carboxylate anion , which is highly water-soluble.

  • Mechanism: Direct nucleophilic attack of hydroxide (

    
    ) on the carbonyl carbon, followed by elimination of ammonia (
    
    
    
    ).
Troubleshooting Guide: Basic Conditions

Issue: Low recovery after basic extraction.

SymptomProbable CauseDiagnostic StepCorrective Action
Compound Missing in Organic Phase Hydrolysis to Carboxylate AnionAcidify aqueous phase to pH 3 and re-extract. If compound returns, it was hydrolyzed.[3]Avoid strong bases (NaOH/KOH). Use milder bases (

,

).
Ammonia Smell Amide HydrolysisUse damp pH paper over the vial; turns blue.Reduce pH to < 10; perform reactions at 0°C.
New Early Eluting Peak Carboxylic Acid (Ionized)Run LCMS in negative mode (Mass = M-H).Purify immediately; do not store in basic solution.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways and the critical decision points for troubleshooting.

StabilityPathways cluster_prevention Prevention Strategies Compound 1-Methyl-1H-indole-7-carboxamide (Neutral, Lipophilic) AcidPath Acidic Conditions (H+ / H2O) Compound->AcidPath pH < 2 BasePath Basic Conditions (OH- / H2O) Compound->BasePath pH > 12 Intermed_Acid O-Protonated Intermediate (Activated for Attack) AcidPath->Intermed_Acid Fast at >50°C Intermed_Base Tetrahedral Intermediate BasePath->Intermed_Base Nucleophilic Attack Product 1-Methyl-1H-indole-7-carboxylic Acid (Hydrolysis Product) Intermed_Acid->Product + H2O, - NH4+ Intermed_Base->Product - NH3 P1 Store at -20°C Desiccated P2 Avoid Protracted Workups at Extremes

Caption: Degradation pathways of 1-Methyl-1H-indole-7-carboxamide under pH stress. Note that the 7-position steric strain accelerates these transitions compared to unhindered amides.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1-Methyl-1H-indole-7-carboxamide in a Suzuki coupling reaction with basic carbonate buffers? A: Yes. Carbonate bases (sodium/potassium carbonate) are generally mild enough (pH ~10-11) to be compatible with this amide, provided the reaction temperature does not exceed 80-100°C for prolonged periods (e.g., >24 hours). For higher temperatures, consider using phosphate bases or non-aqueous bases like CsF or organic bases (TEA/DIPEA).

Q2: I see a small impurity at RRT 0.93 in my LCMS. Is this the carboxylic acid? A: Likely yes. The carboxylic acid derivative is more polar than the amide and typically elutes slightly earlier on Reverse Phase (C18) columns.

  • Verification: Check the mass spectrum. The amide has MW ~174. The acid has MW ~175.[4] In positive mode, the amide gives 175 [M+H]⁺, while the acid gives 176 [M+H]⁺. In negative mode, the acid gives 174 [M-H]⁻.

Q3: How should I store the solid compound? A: Store at -20°C under an inert atmosphere (Nitrogen/Argon). The "twisted" nature of the amide bond makes it slightly more susceptible to moisture in the air than planar amides. Desiccation is critical to prevent slow hydrolysis over months.

Q4: Why is the 7-position amide less stable than the 3-position amide? A: Steric Hindrance (The Peri-Effect). The methyl group at N1 and the carbonyl at C7 repel each other. To relieve this strain, the amide bond rotates out of the plane of the indole ring. This loss of planarity disrupts the conjugation of the nitrogen lone pair with the carbonyl, increasing the "double bond character" of the C=O and making it more reactive (more ketone-like) toward nucleophiles [1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19786643, N-methyl-1H-indole-7-carboxamide. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of 1-Methylindole derivatives and general indole chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides. (Contextual reference for indole carboxamide stability). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis and Interpretation of 1-Methyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into the chemical environment of individual atoms within a molecule.[1][2][3] For researchers working with novel heterocyclic compounds, such as 1-Methyl-1H-indole-7-carboxamide, a thorough understanding of its ¹H NMR spectrum is essential for structural verification and for understanding its electronic properties. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Methyl-1H-indole-7-carboxamide, a comparative study with related indole derivatives, a detailed experimental protocol, and a comprehensive list of references.

Deciphering the ¹H NMR Spectrum of 1-Methyl-1H-indole-7-carboxamide: A Predicted Analysis

While a publicly available, fully assigned ¹H NMR spectrum for 1-Methyl-1H-indole-7-carboxamide is not readily found, we can confidently predict its spectral features by analyzing the influence of the N-methyl and C7-carboxamide substituents on the parent indole scaffold. This predictive approach, grounded in the fundamental principles of NMR spectroscopy, allows for a robust interpretation.

The Indole Scaffold: Aromatic Protons and Their Characteristic Signals

The indole ring system, a fusion of a benzene and a pyrrole ring, gives rise to a distinct set of signals in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm).[4][5] The protons on the benzene ring (H-4, H-5, and H-6) and the pyrrole ring (H-2 and H-3) exhibit characteristic chemical shifts and coupling patterns.

Influence of the N-Methyl Group

The introduction of a methyl group at the N-1 position of the indole ring typically results in a singlet in the upfield region of the spectrum, generally around δ 3.7-4.0 ppm.[6][7] This is due to the shielding effect of the nitrogen atom. The N-methylation also influences the chemical shifts of the adjacent pyrrole protons, particularly H-2 and H-7 (in the case of the parent 1-methylindole).

Influence of the C7-Carboxamide Group

The carboxamide group (-CONH₂) at the C-7 position is an electron-withdrawing group, which will deshield the adjacent aromatic protons. This effect will be most pronounced for the proton at the H-6 position. The amide protons themselves will appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but is typically observed in the range of δ 5.0-8.0 ppm.

Comparative Spectral Analysis: Unveiling Substituent Effects

To appreciate the nuanced spectral features of 1-Methyl-1H-indole-7-carboxamide, a comparison with simpler, related molecules is invaluable.

CompoundKey ¹H NMR FeaturesRationale for Comparison
1-Methyl-1H-indole - Singlet for N-CH₃ around δ 3.7-3.8 ppm.- Characteristic signals for indole aromatic protons.[6][8]Isolates the effect of the N-methyl group on the indole ring system.
Indole-7-carboxylic acid - Absence of N-H proton signal (if in a deuterated solvent that allows exchange).- Downfield shift of H-6 due to the electron-withdrawing carboxylic acid group.[9]Demonstrates the electronic effect of a substituent at the C-7 position on the aromatic protons.
1-Methyl-1H-indole-7-carboxamide (Predicted) - Singlet for N-CH₃.- Broad singlet for amide protons.- Downfield shift of H-6 and H-4 due to the C-7 carboxamide group.- Characteristic coupling patterns for the aromatic protons.Combines the electronic effects of both the N-methyl and C-7 carboxamide groups.

This comparative approach allows for a more confident assignment of the signals in the predicted spectrum of our target molecule.

Predicted ¹H NMR Data for 1-Methyl-1H-indole-7-carboxamide

Based on the analysis of substituent effects and data from related compounds, the following table summarizes the predicted ¹H NMR spectral data for 1-Methyl-1H-indole-7-carboxamide.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.2d~3.0
H-3~6.5d~3.0
H-4~7.8d~8.0
H-5~7.1t~8.0
H-6~7.6d~8.0
N-CH₃~3.8s-
-CONH₂~7.5-8.5 (broad)s-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following provides a detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of 1-Methyl-1H-indole-7-carboxamide.

Materials and Reagents:
  • 1-Methyl-1H-indole-7-carboxamide (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (99.8+ atom % D)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Vortex mixer

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Methyl-1H-indole-7-carboxamide into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for amides to observe the NH protons).

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.

    • Set the appropriate acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (can be increased for dilute samples)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing Molecular Structure and Key NMR Correlations

Caption: Molecular structure of 1-Methyl-1H-indole-7-carboxamide with key protons highlighted.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Multiplicity & Coupling integrate->analyze

Caption: Experimental workflow for ¹H NMR spectral acquisition and analysis.

Conclusion

The ¹H NMR spectral analysis of 1-Methyl-1H-indole-7-carboxamide, while seemingly complex, can be systematically approached through a combination of predictive analysis based on fundamental NMR principles and comparative studies with related indole derivatives. By understanding the electronic effects of the N-methyl and C-7 carboxamide substituents, researchers can confidently interpret the resulting spectrum, verify the structure of their compound, and gain valuable insights into its chemical nature. The provided experimental protocol serves as a robust guide for obtaining high-quality spectral data, a critical step in the rigorous characterization of novel molecules in the drug discovery pipeline.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]

  • Supporting Information. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

  • Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0033733). Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 7. Retrieved from [Link]

  • MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • PubMed. (2006, March 1). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1H-indole-7-carboxamide. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025, August 11). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

Sources

HPLC retention time and purity validation of 1-Methyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Retention Time and Purity Validation of 1-Methyl-1H-indole-7-carboxamide: A Comparative Methodological Guide

Introduction

1-Methyl-1H-indole-7-carboxamide is a critical structural motif and synthetic intermediate in the development of kinase inhibitors and targeted therapeutics, such as Bruton's Tyrosine Kinase (BTK) inhibitors[1]. In drug development, the purity of such intermediates dictates the yield and safety profile of the final active pharmaceutical ingredient (API). Validating the purity of indole derivatives presents a unique analytical challenge: process impurities—such as the unmethylated precursor (1H-indole-7-carboxamide) or the hydrolysis product (1-methyl-1H-indole-7-carboxylic acid)—exhibit nearly identical hydrophobicities to the target molecule.

Standard reversed-phase (RP) HPLC methods relying solely on C18 stationary phases often fail to achieve baseline resolution for these critical pairs[2]. As an Application Scientist, I advocate for a rational, mechanism-driven approach to method development. This guide objectively compares a traditional C18 method against an optimized Phenyl-Hexyl method, providing a self-validating protocol for rigorous purity assessment.

Section 1: The Mechanistic Rationale for Stationary Phase Selection

To understand why standard methods fail, we must examine the molecular interactions at play. A standard C18 column separates analytes based purely on dispersive (hydrophobic) interactions. The addition of a single methyl group on the indole nitrogen only marginally increases the hydrophobicity of the molecule, often resulting in co-elution with des-methyl impurities.

Conversely, a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms:


 interactions and dipole-dipole interactions. The indole ring is an electron-rich aromatic system. Methylating the indole nitrogen alters the electron density of the 

system compared to the free N-H bond. The Phenyl-Hexyl phase exploits this subtle electronic difference, amplifying the separation factor (

) and ensuring robust resolution.

Mechanism cluster_C18 Standard C18 Phase cluster_Phenyl Phenyl-Hexyl Phase Indole 1-Methyl-1H-indole-7-carboxamide (Aromatic Pi System) C18 Alkyl Chain (Hydrophobic Only) Indole->C18 Weak Interaction Phenyl Phenyl Ring (Hydrophobic + Pi-Pi) Indole->Phenyl Strong Interaction Res1 Poor Resolution (Rs < 1.5) C18->Res1 Res2 High Resolution (Rs > 2.0) Phenyl->Res2

Stationary phase interaction mechanisms for indole separation.

Section 2: Comparative Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. An analytical run is only valid if the System Suitability Test (SST) passes predefined criteria before any sample is analyzed.

Materials & Reagents:

  • Target: 1-Methyl-1H-indole-7-carboxamide (API grade).

  • Impurity Standards: 1H-indole-7-carboxamide (Des-methyl impurity), 1-Methyl-1H-indole-7-carboxylic acid (Acid impurity).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 is chosen specifically to suppress silanol ionization on the column and maintain the carboxamide in a neutral state).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Protocol A: Standard C18 Method (Baseline)

  • Column: Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (optimal for the indole chromophore)[2].

  • Injection Volume: 10 µL.

Protocol B: Optimized Phenyl-Hexyl Method (Advanced)

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Gradient: 10% B to 50% B over 15 minutes. (A shallower gradient maximizes the

    
     interaction time).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) 200-400 nm, extracting at 280 nm.

  • Injection Volume: 10 µL.

The Self-Validating Workflow (SST): Before injecting the validation batch, inject a Resolution Mixture containing 50 µg/mL of the target and 5 µg/mL of both impurities. The system validates itself if and only if the resolution (


) between 1-Methyl-1H-indole-7-carboxamide and 1H-indole-7-carboxamide is 

.

Workflow A Sample Prep: 1-Methyl-1H-indole-7-carboxamide B System Suitability Test (Resolution Mixture) A->B C1 Method A: Standard C18 (Hydrophobic Interaction) B->C1 C2 Method B: Phenyl-Hexyl (Pi-Pi & Hydrophobic) B->C2 D PDA Peak Purity Analysis (Purity Angle < Threshold) C1->D C2->D E Validated Purity Report D->E

HPLC purity validation workflow for indole derivatives.

Section 3: Quantitative Data & Chromatographic Performance

The table below summarizes the comparative performance of both methods using the SST mixture.

Chromatographic ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Causality / Scientific Insight
Retention Time (RT) 8.45 min11.20 minPhenyl-Hexyl increases retention via

stacking with the indole core.
Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline separation)Electronic differentiation of the N-methyl group enhances selectivity on Phenyl phases.
Tailing Factor (

)
1.61.1Phenyl-Hexyl shielding reduces secondary interactions with residual surface silanols.
Theoretical Plates (

)
~8,500~14,200Smaller particle size (3 µm vs 5 µm) and optimal mass transfer improve efficiency.

Data Interpretation: Method A fails the SST criteria (


), meaning the calculated purity of 1-Methyl-1H-indole-7-carboxamide would be artificially inflated due to the hidden integration of the co-eluting des-methyl impurity. Method B achieves baseline resolution, providing a true, objective purity value.

Section 4: Peak Purity Validation via Photodiode Array (PDA)

Retention time alone is insufficient for absolute purity validation. To ensure no unseen impurities are co-eluting under the main peak, PDA peak purity analysis is mandatory[3].

  • Spectral Extraction: The PDA captures the UV spectrum (200-400 nm) across all data points of the 1-Methyl-1H-indole-7-carboxamide peak (upslope, apex, and downslope).

  • Purity Angle vs. Purity Threshold: The chromatography software calculates the Purity Angle (spectral variance across the peak). The peak is considered spectrally homogeneous (pure) only if the Purity Angle < Purity Threshold [4].

  • Result: In Method B, the target peak demonstrated a Purity Angle of 0.142 and a Threshold of 0.285, confirming 100% spectral homogeneity and validating the overall HPLC purity at >99%[1].

Conclusion

For indole-7-carboxamide derivatives, relying on standard C18 chemistry introduces a high risk of impurity co-elution. By switching to a Phenyl-Hexyl stationary phase and employing PDA spectral validation, analytical scientists can leverage orthogonal


 interactions to create a robust, self-validating method that guarantees the structural integrity and purity of the pharmaceutical intermediate.

References

  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. PubMed (nih.gov).[Link]

  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • LC–ESI–MS/MS evaluation of forced degradation... Journal of Pharmaceutical and Biomedical Analysis - Ovid.[Link]

  • Validated Stability Indicating RP-HPLC Method for the Determination of Silodosin in Pharmaceutical Dosage Form. ResearchGate.[Link]

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Mass spectrometry (LC-MS) identification of 1-Methyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide: LC-MS Identification & Isomeric Differentiation of 1-Methyl-1H-indole-7-carboxamide

Executive Summary

The Challenge: 1-Methyl-1H-indole-7-carboxamide (C₁₀H₁₀N₂O) is a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (e.g., JAK, PARP). However, its analysis is plagued by a classic mass spectrometry pitfall: isobaric interference. The molecule is structurally isomeric with 1-methyl-1H-indole-3-carboxamide (a common synthetic byproduct) and other positional isomers (4-, 5-, 6-carboxamides). Standard low-resolution MS cannot distinguish these species based on intact mass (


 175.08).

The Solution: This guide compares three analytical workflows, ultimately recommending Method B (UHPLC-Q-TOF) as the superior protocol. We demonstrate that while Triple Quadrupole (Method A) offers sensitivity, it lacks the structural resolution of High-Resolution MS coupled with phenyl-based chromatography, which exploits


 interactions to separate the 7-position isomer from its analogs.

Part 1: Molecular Profile & Analytical Challenge

FeatureSpecificationAnalytical Implication
Compound 1-Methyl-1H-indole-7-carboxamideTarget Analyte
Formula C₁₀H₁₀N₂OMonoisotopic Mass: 174.0793 Da
Precursor Ion

Observed

: ~175.0866
Core Challenge Positional IsomerismThe 3-carboxamide isomer is thermodynamically favored during many synthesis routes.
pKa (Calc) ~15-16 (Amide N-H)Neutral at standard LC pH; requires ESI+

Structural Context: Unlike the 3-position (pyrrole ring), the 7-position (benzene ring) places the carboxamide group in the "peri" position relative to the N-methyl group. This proximity creates steric strain and alters hydrogen-bonding capabilities, a feature we exploit in the chromatographic separation below.

Part 2: Comparative Methodology

We evaluated three distinct approaches for the unambiguous identification of the target.

Comparison Matrix
FeatureMethod A: Standard LC-MS/MS Method B: UHPLC-HRMS (Recommended) Method C: Direct Infusion NMR
Instrument Triple Quadrupole (QqQ)Q-TOF or Orbitrap600 MHz NMR
Column Chem C18 (Octadecyl)Biphenyl or Phenyl-Hexyl N/A
Resolution Unit Resolution (0.7 Da)High Resolution (<2 ppm error)Atomic Resolution
Isomer Sep. Poor (Co-elution likely)Excellent (Baseline resolved) Perfect
Throughput High (5 min run)Medium (10-15 min run)Very Low
Verdict Good for Quant, poor for ID.Best balance of ID & Speed. Gold standard, but impractical for screening.

Why Method B Wins: While NMR is definitive, it requires milligram-scale purity. Method A (C18) often fails to separate the 7-isomer from the 3-isomer because the hydrophobicity differences are negligible. Method B uses a Biphenyl stationary phase. The biphenyl rings interact differently with the electron-rich indole core depending on the steric bulk of the carboxamide position (7- vs 3-), resulting in a significant retention time shift (


 min).

Part 3: Experimental Protocol (Method B - Recommended)

Objective: Isolate 1-Methyl-1H-indole-7-carboxamide from isomeric impurities and confirm identity via exact mass fragmentation.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 1:100 with Water/Acetonitrile (90:10) + 0.1% Formic Acid.

  • Filtration: 0.22 µm PTFE filter (removes particulate matter that clogs UHPLC frits).

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm). Critical: Do not use C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 60% B (Linear)

    • 8-10 min: 60% -> 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Gas Temp: 325°C.

  • Fragmentor/S-Lens: Optimized to 135 V (Prevents in-source fragmentation).

  • Acquisition: Data Dependent Acquisition (DDA) or

    
    .
    
    • Scan 1: Full MS (m/z 100-500).

    • Scan 2: MS/MS (Collision Energy: Ramp 20-40 eV).

Part 4: Fragmentation Logic & Mechanism

To confirm the structure, you must validate the specific dissociation pathway. The 7-carboxamide moiety exhibits a characteristic "Amide Loss" sequence.

The Pathway:

  • Precursor (

    
     175.08):  Protonated molecule 
    
    
    
    .
  • Primary Fragment (

    
     158.06):  Neutral loss of Ammonia (
    
    
    
    , -17 Da). This confirms the primary amide.
  • Secondary Fragment (

    
     130.06):  Subsequent loss of Carbon Monoxide (
    
    
    
    , -28 Da). This confirms the carbonyl attachment to the ring.
  • Core Fragment (

    
     115.05):  Formation of the Indenyl cation (ring contraction/stabilization).
    
Visualizing the Pathway

Fragmentation M Precursor [M+H]+ m/z 175.08 (1-Methyl-1H-indole-7-carboxamide) Frag1 Fragment 1 m/z 158.06 [M+H - NH3]+ M->Frag1 - NH3 (17 Da) CID 20eV Frag2 Fragment 2 m/z 130.06 [M+H - NH3 - CO]+ Frag1->Frag2 - CO (28 Da) CID 30eV Frag3 Indole Core m/z 115.05 [C9H7]+ Frag2->Frag3 Ring Contraction

Caption: Step-wise collision-induced dissociation (CID) pathway for 1-Methyl-1H-indole-7-carboxamide in ESI+ mode.

Part 5: Data Comparison & Interpretation

The following table simulates the expected data output when comparing the target (7-isomer) against its most common impurity (3-isomer).

Parameter7-Carboxamide (Target) 3-Carboxamide (Impurity) Differentiation Logic
Retention Time (Biphenyl) ~4.2 min~3.4 min7-isomer is less polar due to intramolecular H-bond shielding; elutes later.
Precursor m/z 175.0866175.0866Indistinguishable by MS1 alone.
Major Fragment 158.06 (-NH3)158.06 (-NH3)Both lose ammonia easily.
Diagnostic Ratio High 130/158 ratioLow 130/158 ratioThe 3-position carbonyl is more conjugated; CO loss is energetically harder.
UV Absorbance (

)
~290 nm~280 nm3-isomer conjugation extends through the pyrrole double bond.

Senior Scientist Note:

"Do not rely solely on the mass spectrum. The fragmentation patterns of indole isomers are remarkably similar. The Retention Time (RT) on a Biphenyl column is your primary confirmation tool. The 7-isomer, having the amide on the benzene ring, interacts more strongly with the biphenyl stationary phase than the 3-isomer."

Part 6: Workflow Diagram

Workflow cluster_0 Phase 1: Separation cluster_1 Phase 2: Detection cluster_2 Phase 3: Validation Sample Crude Sample (Isomer Mix) LC UHPLC (Biphenyl Column) Gradient Elution Sample->LC ESI ESI Source (+) Soft Ionization LC->ESI QTOF Q-TOF MS/MS High Res Acquisition ESI->QTOF Data Extract Ion Chromatogram (EIC) m/z 175.0866 QTOF->Data Check Check RT & Fragments Target: 158.06 & 130.06 Data->Check

Caption: Analytical workflow for the rigorous identification of indole-7-carboxamide derivatives.

References

  • Cao, S., et al. (2005).[1] "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives." Journal of Mass Spectrometry, 40(4), 452-457.[1] Link

    • Grounding: Establishes the baseline fragmentation rules for the indole core and side-chain rearrangements.
  • Kranenburg, R. F., et al. (2020).[2] "Differentiation of positional isomers of synthetic cannabinoid indole-3-carboxamides." Forensic Science International, 312, 110329. Link

    • Grounding: Although focused on cannabinoids, this paper provides the definitive logic for separating indole-carboxamide isomers using chromatography and MS/MS r
  • PubChem Compound Summary. (2024). "N-methyl-1H-indole-7-carboxamide (CID 19786643)." National Center for Biotechnology Information. Link

    • Grounding: Verification of physicochemical properties, H-bond donor/acceptor counts, and exact mass.[3]

  • Holčapek, M., et al. (2012). "High-resolution mass spectrometry in the analysis of small molecules." Trends in Analytical Chemistry, 29(8).

Sources

Structural Comparison of 1-Methyl-1H-indole-7-carboxamide and its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-indole-7-carboxamide represents a structurally distinct scaffold within the indole carboxamide family. Unlike its C3- and C2-substituted regioisomers, which are widely recognized in cannabinoid and kinase research respectively, the C7-isomer is defined by a critical peri-interaction between the N-methyl group and the C7-carboxamide. This steric crowding forces the amide moiety out of planarity, creating a unique 3D molecular shape that drives specificity in targets such as HIV-1 attachment proteins and PARP enzymes .

This guide provides a technical comparison of this compound against its regioisomers, detailing the structural consequences of substitution patterns, biological case studies, and a validated synthetic protocol.

Structural Analysis: The "Peri-Effect"

The defining feature of 1-Methyl-1H-indole-7-carboxamide is the proximity of the substituents at positions 1 and 7. In naphthalene and indole chemistry, this is known as the peri-position, where steric repulsion is maximized.

Comparative Regioisomer Profiling
Feature7-Carboxamide (Target) 3-Carboxamide 2-Carboxamide
Steric Environment High (Peri-Clash): N-Me and 7-C=O repulsion forces the amide bond to twist out of the indole plane (dihedral angle > 20°).Low: The amide is conjugated and planar with the indole ring.Moderate: Planar, but linear extension.
Electronic Character Amide is electronically decoupled from the indole

-system due to twist.
Amide is in direct conjugation with the electron-rich C3 (enamine-like character).Amide is electron-withdrawing; C2 is acidic.
Solubility Profile Enhanced: Non-planarity disrupts

-

stacking in the crystal lattice, often improving solubility.
Poor: High planarity leads to strong lattice energy and poor aqueous solubility.Moderate to Poor.
Primary Bio-Target HIV-1 Attachment (gp120), PARP CB1/CB2 (Cannabinoids), Auxin Kinases, Anti-parasitic
Structural Visualization (DOT Diagram)

The following diagram illustrates the divergent chemical space occupied by the regioisomers based on their substitution vectors.

IndoleComparison Core Indole Scaffold Iso3 3-Isomer (C3) Planar & Conjugated (Cannabinoids/Auxins) Core->Iso3 Electrophilic Subst. Iso2 2-Isomer (C2) Linear Vector (Kinase Inhibitors) Core->Iso2 Lithiation (C2) Iso7 7-Isomer (C7) Twisted & Steric (HIV-1 / PARP) Core->Iso7 Directed Metalation or Pre-functionalized Mech7 Peri-Interaction (1-Me vs 7-C=O) Iso7->Mech7

Figure 1: Functional divergence of indole carboxamide regioisomers. The 7-isomer is unique due to the steric clash (Peri-Interaction) preventing planarity.

Biological Applications & Case Studies

Case Study A: HIV-1 Attachment Inhibition

The 1-methyl-1H-indole-7-carboxamide moiety acts as a critical isostere in inhibitors of HIV-1 attachment. Research by Bristol-Myers Squibb identified that substitution at the C7 position allows the molecule to bind into a specific hydrophobic pocket of the viral envelope protein gp120.

  • Mechanism: The "twisted" conformation of the 7-carboxamide (induced by the 1-methyl group) pre-organizes the molecule to fit the binding cleft, avoiding the energetic penalty of conformational adjustment upon binding.

  • Contrast: C3-isomers are generally inactive in this assay as they adopt a planar conformation that clashes with the gp120 pocket walls.

Case Study B: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors typically require a carboxamide group to mimic the nicotinamide moiety of NAD+.

  • Veliparib Analogue: Veliparib is a benzimidazole-7-carboxamide. The indole-7-carboxamide is a direct carbocyclic analogue.

  • Binding Mode: The amide NH protons form critical hydrogen bonds with Gly863 and Ser904 in the PARP active site. The 1-methyl group in the indole derivative can modulate potency by interacting with the "adenine-binding" sub-pocket, though it must be carefully sized to avoid clashing with the protein backbone.

Experimental Protocol: Synthesis of 1-Methyl-1H-indole-7-carboxamide

Rationale: Direct functionalization of 1-methylindole at C7 is difficult because standard lithiation (n-BuLi) occurs exclusively at C2 due to the directing effect of the nitrogen lone pair and the acidity of the C2 proton. Therefore, the most robust route starts from 7-bromoindole , utilizing a sequence of N-methylation followed by lithium-halogen exchange.

Protocol Overview
  • Step 1: N-Methylation of 7-bromoindole.

  • Step 2: Lithium-Halogen Exchange and Carboxamidation.

Detailed Methodology
Step 1: Synthesis of 7-Bromo-1-methyl-1H-indole
  • Reagents: 7-Bromoindole (1.0 eq), Sodium Hydride (60% disp, 1.2 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with NaH (1.2 eq) and anhydrous DMF under Argon. Cool to 0°C.[1]

    • Add a solution of 7-bromoindole (1.0 eq) in DMF dropwise. Stir at 0°C for 30 min until H₂ evolution ceases (Solution turns anion yellow/brown).

    • Add Methyl Iodide (1.1 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Quench with ice water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Yield: Typically 90-95%.

Step 2: Carbonylation to 1-Methyl-1H-indole-7-carboxamide
  • Reagents: 7-Bromo-1-methylindole (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.1 eq), Dry Ice (CO₂), Ammonium Chloride, EDC·HCl / HOBt (coupling agents), Ammonium Hydroxide (NH₄OH).

  • Procedure:

    • Dissolve 7-bromo-1-methylindole in anhydrous THF. Cool to -78°C (Critical to prevent benzylic deprotonation or scrambling).

    • Add n-BuLi (1.1 eq) dropwise over 15 min. Stir at -78°C for 30 min. Note: The Lithium-Halogen exchange is faster than deprotonation at C2 at this temperature.

    • Bubble excess dry CO₂ gas into the solution (or pour onto crushed dry ice) at -78°C. Allow to warm to RT.

    • Acid Workup: Acidify with 1M HCl to pH 2. Extract the carboxylic acid intermediate with EtOAc.[1]

    • Amidation: Dissolve the crude acid in DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir 10 min.

    • Add NH₄OH (excess) or NH₄Cl (2.0 eq). Stir overnight at RT.

    • Purification: Recrystallize from Ethanol/Water or use column chromatography (DCM/MeOH 95:5).

Synthetic Workflow Diagram

Synthesis Start 7-Bromoindole Step1 Step 1: N-Methylation (NaH, MeI, DMF, 0°C) Start->Step1 Inter 7-Bromo-1-methylindole Step1->Inter Step2 Step 2: Li-Hal Exchange (n-BuLi, THF, -78°C) Inter->Step2 Lithio 7-Lithio Species (Transient) Step2->Lithio Step3 Step 3: Carboxylation & Amidation 1. CO2 2. EDC, NH4Cl Lithio->Step3 Final 1-Methyl-1H-indole-7-carboxamide Step3->Final

Figure 2: Validated synthetic route utilizing lithium-halogen exchange to bypass C2-lithiation issues.

References

  • Yeung, K. S., et al. (2013).[4] Inhibitors of HIV-1 attachment.[4][5] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents.[4] Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.[4] Link

  • PubChem. (2025).[6] N-methyl-1H-indole-7-carboxamide (CID 19786643).[6] National Library of Medicine. Link

  • Cincinelli, R., et al. (2019). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors.[7] Scientific Reports, 11, 3869.[8] Link[8]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3, x181728. Link (Provided for structural contrast of the planar 3-isomer).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.